Boc-L-beta-Homohydroxyproline(OBzl)-DCHA
Description
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Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxypyrrolidin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5.C12H23N/c1-18(2,3)24-17(22)19-11-15(9-14(19)10-16(20)21)23-12-13-7-5-4-6-8-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,14-15H,9-12H2,1-3H3,(H,20,21);11-13H,1-10H2/t14-,15?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYMJEWNEXHWOX-QDVCFFRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CC(=O)O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C[C@H]1CC(=O)O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Boc-L-beta-Homohydroxyproline(OBzl)-DCHA
The following technical guide provides an in-depth analysis of Boc-L-beta-Homohydroxyproline(OBzl)-DCHA , a specialized amino acid derivative used in advanced peptide synthesis and medicinal chemistry.
High-Purity Reagent for Peptidomimetic Engineering [1][2]
Executive Summary
This compound (CAS: 1217528-91-0) is the dicyclohexylamine (DCHA) salt of the
Chemical Identity & Structural Analysis
This compound represents a "beta-homo" amino acid, where the carbon chain is extended by one methylene unit via Arndt-Eistert homologation.[2]
-
Systematic Name: (2S,4R)-1-(tert-Butoxycarbonyl)-4-(benzyloxy)pyrrolidine-2-yl]acetic acid dicyclohexylamine salt.[2]
-
Common Name: Boc-L-
-Homohydroxyproline(OBzl) DCHA salt.[1][2][3][4][5][6][7][8] -
Molecular Formula:
(Salt form).[1] -
Molecular Weight: 516.72 g/mol .[6]
Structural Components[1][2][3][4][6][9][10][11][12]
-
Scaffold: Pyrrolidine ring derived from trans-4-hydroxy-L-proline.[2]
-
Backbone Modification: Insertion of a methylene group between the chiral center (C2) and the carboxylic acid, converting the
-amino acid to a -amino acid. -
Protection Scheme:
Physicochemical Properties[2][12][13][14][15]
| Property | Specification |
| Appearance | White to off-white crystalline powder |
| Purity (HPLC) | |
| Melting Point | Typically |
| Solubility | Soluble in MeOH, DCM, DMF.[1][2] Sparingly soluble in water/ether.[2] |
| Optical Rotation | Specific rotation |
| Storage |
Synthesis & Manufacturing
The synthesis of Boc-L-beta-Homohydroxyproline(OBzl) relies on the Arndt-Eistert Homologation , a critical reaction in peptidomimetic chemistry that extends the carbon chain while preserving stereochemical integrity.[2]
Mechanistic Pathway[2][11]
-
Activation: Boc-Hyp(Bzl)-OH is activated as a mixed anhydride using isobutyl chloroformate.[2]
-
Diazotization: Reaction with diazomethane yields the
-diazoketone. -
Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water converts the diazoketone into the
-homo acid. -
Salt Formation: The resulting oil is treated with Dicyclohexylamine (DCHA) to precipitate the stable crystalline salt.
Figure 1: Arndt-Eistert homologation pathway for the synthesis of beta-homo amino acids.
Experimental Protocol: DCHA Salt Removal
Critical Step: DCHA salts cannot be used directly in standard coupling reactions (e.g., EDC/HOBt or HATU) because the DCHA amine will compete with the amino component, leading to side reactions and low yields.[2] The free acid must be liberated immediately prior to use.
Reagents
-
Ethyl Acetate (EtOAc)
-
10% Citric Acid (aq) or 0.5 M
-
Brine (Saturated NaCl)[2]
-
Magnesium Sulfate (
)[2]
Methodology
-
Suspension: Suspend the calculated amount of this compound in Ethyl Acetate (approx. 10 mL per gram).
-
Acidification: Transfer to a separatory funnel. Add an equal volume of 10% Citric Acid or 0.5 M
. -
Extraction: Shake vigorously until the solid dissolves completely (indicating conversion to free acid). Separate the layers.
-
Wash: Wash the organic layer (EtOAc) twice with water and once with brine to remove residual DCHA salts and acid.
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Result: The resulting viscous oil or foam is the chemically active Boc-L-beta-Homohydroxyproline(OBzl)-OH free acid, ready for coupling.[2]
Figure 2: Workflow for the conversion of DCHA salt to reactive free acid.
Applications in Drug Development
Peptidomimetics & Foldamers
Incorporating
-
Proteolytic Stability: The
-peptide bond is not recognized by most endogenous proteases, significantly extending the half-life of therapeutic peptides in plasma. -
Secondary Structure:
-amino acids promote the formation of stable helices (e.g., 14-helix) that can mimic protein-protein interaction domains.[2]
Solid Phase Peptide Synthesis (SPPS)
-
Coupling: Once desalted, the free acid couples slower than
-amino acids due to steric hindrance and the flexibility of the extra methylene group.[2] High-efficiency coupling reagents (e.g., HATU, HOAt) are recommended. -
Deprotection:
-
Boc Removal: Standard TFA treatment removes the N-terminal Boc group.
-
Side Chain: The Benzyl (OBzl) ether is stable to TFA.[2] It is removed at the very end of the synthesis using HF (Hydrofluoric acid) or TFMSA (Trifluoromethanesulfonic acid), or via catalytic hydrogenation (
) if the peptide contains no sulfur.
-
Safety & Handling
-
Hazards: DCHA salts are generally irritants. The free amine (DCHA) is toxic and corrosive. Handle with gloves and eye protection.
-
Stability: The DCHA salt is highly stable and non-hygroscopic compared to the free acid.[2] Do not convert to free acid for long-term storage; generate it in situ or immediately before use.
References
-
Podlech, J., & Seebach, D. (1995).[2] "On the preparation of beta-amino acids from alpha-amino acids using the Arndt-Eistert reaction." Liebigs Annalen, 1995(7), 1217-1228.[2] Link[2]
-
Gellman, S. H. (1998).[2] "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180. Link[2]
-
ChemicalBook. (2024).[2] "this compound Product Properties." ChemicalBook Database.[2] Link
-
ChemPep. (2024).[2] "Boc Solid Phase Peptide Synthesis Protocols." ChemPep Technical Notes. Link
-
Sigma-Aldrich. (2024).[2][6] "Dicyclohexylammonium salts in peptide synthesis." Merck Technical Library.[2] Link
Sources
- 1. Page loading... [guidechem.com]
- 2. Boc-Cha-OH . DCHA Novabiochem 37462-62-7 [sigmaaldrich.com]
- 3. FMOC-L-BETA-HOMOLYSINE(BOC) | 203854-47-1 [chemicalbook.com]
- 4. H-b-HoTrp-OH·HCl | 339994-86-4 [chemicalbook.com]
- 5. 1217528-91-0 | this compound | Next Peptide [nextpeptide.com]
- 6. Boc-L-Ser-OBzl | Sigma-Aldrich [sigmaaldrich.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 1217832-67-1 | CAS DataBase [m.chemicalbook.com]
Boc-L-beta-Homohydroxyproline(OBzl)-DCHA synthesis and purification
Technical Whitepaper: Scalable Synthesis and Purification of Boc-L- -Homohydroxyproline(OBzl) DCHA
Executive Summary
The incorporation of
This guide details a robust, scalable Arndt-Eistert homologation protocol to synthesize the
Retrosynthetic Analysis & Strategy
The synthesis relies on the Arndt-Eistert homologation, which inserts a methylene (
Strategic Workflow (Graphviz)
Figure 1: Retrosynthetic disconnection showing the conversion of the
Detailed Synthetic Protocol
Phase 1: Activation and Diazoketone Formation
Objective: Convert the carboxylic acid to a reactive
Reagents:
-
Starting Material: Boc-L-Hyp(Bzl)-OH (1.0 eq)
-
Isobutyl Chloroformate (IBCF) (1.1 eq)
-
N-Methylmorpholine (NMM) (1.1 eq)
-
Diazomethane (excess, ~2.5 eq) in Et2O (freshly prepared)
-
Solvent: Anhydrous THF
Procedure:
-
Activation: Dissolve Boc-L-Hyp(Bzl)-OH in anhydrous THF under
. Cool to -15°C (ice/salt bath). -
Add NMM followed dropwise by IBCF. Stir for 15 minutes. The formation of NMM
HCl precipitate confirms mixed anhydride formation. -
Diazotization: Filter off the NMM
HCl salts quickly under inert atmosphere (optional but recommended for cleaner reaction). -
Add the filtrate dropwise to a pre-cooled (-15°C) solution of Diazomethane in Et2O. Note: Do not add Diazomethane to the anhydride; the order of addition is critical to prevent mixed anhydride decomposition.
-
Allow the mixture to warm to
and stir for 3 hours. -
Quench: Carefully add dilute acetic acid dropwise to quench excess diazomethane (monitor
evolution). -
Workup: Wash with saturated
, brine, dry over , and concentrate in vacuo.-
Result: Yellow oil or solid (Diazoketone).
-
QC Check: IR peak at ~2100 cm
(characteristic diazo band).
-
Phase 2: Wolff Rearrangement (Homologation)
Objective: Convert the diazoketone to the
Reagents:
-
Silver Benzoate (
) (0.1 eq) or Silver Oxide ( ) -
Solvent: 1,4-Dioxane / Water (9:1 v/v)
-
Base:
(catalytic)
Procedure:
-
Dissolve the diazoketone in 1,4-Dioxane/Water.
-
Add the Silver catalyst.
-
Rearrangement: Heat to
or use ultrasonication (preferred for milder conditions and higher yield). -
Monitor by TLC until the diazo spot disappears.
-
Workup: Filter off the silver catalyst (Celite pad). Evaporate the dioxane.
-
Acidify the remaining aqueous residue with 1M
to pH 2-3. -
Extract with Ethyl Acetate (
). Combine organics, dry, and concentrate.-
Result: Crude Boc-L-
-Homohydroxyproline(OBzl)-OH. Typically a viscous, brownish oil.
-
Phase 3: DCHA Salt Formation & Purification
Objective: Convert the crude oil into a crystalline salt to remove impurities (unreacted starting material, silver byproducts) and ensure stability.
Reagents:
-
Dicyclohexylamine (DCHA) (1.0 - 1.05 eq)
-
Solvents: Diethyl Ether (or MTBE), n-Hexane (or n-Heptane)
Procedure:
-
Dissolve the crude oily acid in a minimum volume of Diethyl Ether (or MTBE for industrial safety).
-
Add DCHA dropwise with vigorous stirring at room temperature.
-
Crystallization: The salt may precipitate immediately.[6] If not, add n-Hexane dropwise until the solution becomes turbid (cloud point).
-
Cool the mixture to
overnight. -
Filtration: Collect the white crystals by vacuum filtration.
-
Washing: Wash the filter cake with cold Hexane/Ether (3:1).
-
Drying: Dry under high vacuum at
to constant weight.
Mechanism of Action: The Wolff Rearrangement[1][2][3][5][7]
The core of this synthesis is the Wolff Rearrangement.[1][7][8] Understanding the mechanism is vital for troubleshooting low yields.
Figure 2: Mechanistic pathway. The 1,2-shift of the alkyl group (R) occurs with retention of configuration, preserving the L-stereochemistry.
Quantitative Data & Specifications
Table 1: Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Activation Temp | Prevents mixed anhydride disproportionation. | |
| Diazomethane Eq | Excess required to neutralize HCl generated; prevents chloromethyl ketone byproduct. | |
| Rearrangement Temp | High temp can degrade Boc group; Sonication is gentler. | |
| DCHA Stoichiometry | Excess amine makes removal difficult; insufficient amine reduces yield. |
Table 2: Typical Product Specifications
| Test | Acceptance Criteria | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | |
| Identity | Conforms to Structure | |
| Melting Point | Distinct range (e.g., | Capillary method |
| Chiral Purity | Chiral HPLC |
*Note: Melting points of DCHA salts are sharp and characteristic, unlike the amorphous free acids.
Usage: Desalting Protocol
The DCHA salt cannot be used directly in standard peptide coupling (DCHA is a secondary amine and will compete as a nucleophile). It must be converted back to the free acid immediately prior to use.
Protocol:
Troubleshooting Guide
Issue 1: Product "Oils Out" during Salt Formation
-
Cause: Solvent too polar or rapid addition of anti-solvent.
-
Solution: Dissolve the oil in a smaller amount of Ether. Add a seed crystal (if available). Add Hexane very slowly. Scratch the glass surface to induce nucleation.
Issue 2: Low Yield in Wolff Rearrangement
-
Cause: "Pseudo-Wolff" reaction or formation of
-hydroxy ketone. -
Solution: Ensure the reaction medium is homogeneous. If using thermal rearrangement, switch to silver benzoate/sonication. Ensure water is present in sufficient excess (solvent mixture).
Issue 3: Loss of Boc Group
-
Cause: Acidic conditions during workup or high temperature.
-
Solution: Keep workup pH around 2.5-3.0 (use
, not strong ). Avoid heating the free acid above .
References
-
Arndt, F., & Eistert, B. (1935). Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen bzw.[1][2] deren Derivate. Berichte der deutschen chemischen Gesellschaft (A and B Series).
-
Podlech, J., & Seebach, D. (1995).[1] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition.
-
BenchChem Technical Support. (2025). Purification of Boc-Protected Amino Acids by Recrystallization and DCHA Salt Formation.
-
Chem-Impex International. Product Specification: Boc-L-beta-Homoproline derivatives.
-
Matthews, J. L., et al. (1997). Enantioselective synthesis of beta-amino acids. Tetrahedron: Asymmetry. (Foundational text on beta-amino acid synthesis via Arndt-Eistert).[1]
Sources
- 1. Arndt-Eistert Synthesis [organic-chemistry.org]
- 2. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 3. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 4. syntides.com [syntides.com]
- 5. Wolff-Rearrangement [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
Boc-L-beta-Homohydroxyproline(OBzl)-DCHA stability and storage conditions
Executive Summary
Boc-L-beta-Homohydroxyproline(OBzl)-DCHA (CAS: 1217528-91-0) is a specialized beta-amino acid building block utilized in the synthesis of peptidomimetics and foldamers. Its molecular architecture combines an acid-labile protecting group (Boc ), a side-chain benzyl ether (OBzl ), and a dicyclohexylamine (DCHA ) counter-ion to ensure crystallinity.
While the DCHA salt form significantly enhances shelf-life compared to the free acid (which is prone to being an unstable oil), it introduces specific handling constraints. This guide outlines the critical parameters for maintaining compound integrity and the mandatory protocols for "freeing" the acid prior to solid-phase peptide synthesis (SPPS).
Molecular Architecture & Stability Logic
To understand the storage requirements, one must deconstruct the molecule into its functional components. The stability profile is dictated by the weakest link in this chemical assembly.
| Component | Function | Stability Risk | Critical Thresholds |
| Boc Group | N-terminal Protection | Thermolysis & Acidolysis | Unstable >40°C; Cleaves at pH < 2. |
| OBzl Group | Side-chain Protection | Hydrogenolysis | Stable to TFA; Cleaves with H₂/Pd or HF. |
| Beta-Homo Core | Peptidomimetic Backbone | Racemization | Lower risk than alpha-amino acids, but base-sensitive. |
| DCHA Salt | Crystallization Aid | Hydrolysis / Hygroscopicity | Stable solid; Amine must be removed before coupling. |
Degradation Pathways
The following diagram illustrates the logical degradation pathways based on environmental stressors.
Figure 1: Environmental stressors and their corresponding degradation outcomes.
Storage & Handling Specifications
The DCHA salt is generally robust, but the Boc group renders it heat-sensitive. Adherence to the following conditions ensures a shelf-life of >2 years.
Storage Protocol
-
Temperature: Long-term storage at -20°C is recommended. Short-term (active use) storage at +2°C to +8°C is acceptable [1].
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible. The container must be tightly sealed to prevent moisture ingress, which can cause the salt to become gummy.
-
Container: Amber glass or opaque plastic to protect from light, although the compound is not highly photosensitive.
Handling Precautions
-
Equilibration: Allow the bottle to warm to room temperature before opening. Opening a cold bottle introduces condensation, which accelerates hydrolysis.
-
Solubility: The DCHA salt is sparingly soluble in water and ether but soluble in Methanol (MeOH), Ethanol (EtOH), and Dichloromethane (DCM).
Critical Workflow: DCHA Removal (Desalting)
WARNING: You cannot use the DCHA salt directly in standard carbodiimide/onium salt coupling reactions (e.g., HATU, DIC/HOBt). The DCHA amine is nucleophilic and will compete with the amino component, leading to side reactions and low yields [2].
The Protocol: The following self-validating workflow converts the stable salt into the reactive free acid immediately prior to use.
Reagents Required
-
0.5 M Potassium Bisulfate (KHSO₄) or 10% Citric Acid (ice cold)
-
Brine (Saturated NaCl)[1]
-
Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology
-
Suspension: Suspend the DCHA salt in Ethyl Acetate (approx. 10 mL per gram of salt). It may not dissolve completely until the acid wash begins.
-
Acid Wash: Transfer to a separatory funnel. Wash with ice-cold 0.5 M KHSO₄ (or 10% Citric Acid). Shake vigorously. The solid should dissolve as the DCHA is protonated and moves to the aqueous layer.
-
Checkpoint: The organic layer should become clear.[3]
-
-
Extraction: Repeat the acid wash 2 more times to ensure complete removal of DCHA.
-
Neutralization: Wash the organic layer once with Brine to remove excess acid and water.
-
Drying: Collect the organic layer and dry over anhydrous MgSO₄ for 15 minutes.
-
Isolation: Filter and evaporate the solvent under reduced pressure (Rotavap) at <40°C.
-
Result: The product will likely be a viscous oil or a foam. This is the Free Acid ready for coupling.
-
Workflow Diagram
Figure 2: Extraction workflow to isolate the reactive free acid from the DCHA salt.
Quality Control & Verification
Before committing valuable resin or late-stage intermediates, verify the integrity of the building block.
| Test | Method | Acceptance Criteria |
| TLC | Silica Gel (DCM/MeOH 9:1) | Single spot. Free acid will have a slightly different Rf than the salt. |
| HPLC | C18 Column, Water/ACN gradient | Purity > 98%. Look for "Boc-loss" peak (minus 100 Da mass). |
| NMR | H-NMR (DMSO-d6) | Confirm ratio of DCHA protons (cyclohexyl region 1.0-2.0 ppm) to Amino Acid protons. |
Troubleshooting Note: If the free acid oil does not solidify/foam, it can still be used. Dissolve it immediately in DMF/DCM for the coupling reaction. Do not store the free acid for long periods as it is less stable than the salt [3].
References
-
Bachem. (2021). Conversion of a DCHA salt to the free acid. Technical Support Guide. Link
-
BenchChem. (2025).[1][4] The Strategic Role of Dicyclohexylamine (DCHA) in Peptide Synthesis. Technical Guide. Link
-
Sigma-Aldrich. (n.d.). Boc-Amino Acid Handling and Stability. Product Specification Sheet. Link
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (General reference for Boc/OBzl stability).
Sources
A Technical Guide to the Strategic Role of Dicyclohexylamine (DCHA) Salts in Amino Acid Derivative Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the fields of peptide synthesis and pharmaceutical development, the physical and chemical integrity of starting materials is a determinant of success. N-protected amino acids, foundational building blocks for these endeavors, frequently present as non-crystalline oils or amorphous solids, posing significant challenges to purification, handling, and stable storage. This technical guide provides an in-depth examination of a classic and highly effective strategy to overcome these obstacles: the formation of dicyclohexylammonium (DCHA) salts. We will explore the fundamental chemistry, causality-driven experimental choices, and critical applications of DCHA salts, establishing why this technique remains a cornerstone of modern synthetic chemistry.
Introduction: The Challenge of Non-Crystalline Amino Acid Derivatives
Amino acids are the monomeric units of proteins and peptides.[1] For their controlled assembly into larger structures, such as in Solid-Phase Peptide Synthesis (SPPS), their reactive amino and carboxyl groups must be temporarily masked with protecting groups.[][3] Common N-protecting groups include tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).
However, the introduction of these, often bulky and non-polar, protecting groups frequently disrupts the native crystalline zwitterionic structure of the amino acid.[1] The resulting N-protected derivative is often a viscous oil or an amorphous solid.[4][5] This physical state introduces several downstream challenges:
-
Purification Difficulties: Standard crystallization, one of the most powerful techniques for achieving high purity, is rendered ineffective.[4] This makes the removal of by-products from the protection reaction challenging.
-
Handling Inefficiencies: Oils and hygroscopic solids are difficult to weigh accurately and handle cleanly, leading to potential errors in stoichiometry and process losses.[5]
-
Stability Concerns: Amorphous solids and oils can be less stable during long-term storage compared to their crystalline counterparts and may be more susceptible to degradation.[6][7] For derivatives with particularly acid-labile protecting groups, the salt form can also prevent premature cleavage.[5][7]
The use of dicyclohexylamine (DCHA) provides an elegant and robust solution to these problems.[4][5]
The Core Function of DCHA: A Resolving and Purifying Agent
Dicyclohexylamine is a bulky, secondary organic amine that functions as a moderately strong base.[4][8] Its primary role in this context is to react with the acidic carboxylic acid moiety of an N-protected amino acid in a simple acid-base reaction.[4] This reaction forms a dicyclohexylammonium salt, which is typically a stable, crystalline solid with a well-defined melting point.[4][9]
The transformation from an oil to a crystalline solid is the pivotal advantage, driven by the favorable lattice energy of the newly formed ionic crystal. This provides a thermodynamic driving force for crystallization, which is highly beneficial for several key reasons:
-
Enhanced Purification: The ability to form a crystalline salt is a highly effective method for purifying the crude N-protected amino acid.[4][5] The process of crystallization and recrystallization effectively removes impurities, yielding a product of high purity essential for successful peptide synthesis.[4][5]
-
Improved Handling and Stability: Crystalline solids are significantly easier to handle, weigh, and store compared to oils or amorphous powders.[5] The DCHA salt form simplifies laboratory workflows and ensures the longevity and integrity of the reagent during storage.[5]
dot graph SaltFormation { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12];
Physicochemical Properties: A Comparative Overview
The conversion to a DCHA salt markedly alters the physicochemical properties of the amino acid derivative.
| Property | Typical Free N-Protected Amino Acid | Corresponding DCHA Salt | Rationale for Change |
| Physical State | Oil or amorphous solid | Crystalline powder/solid | Formation of an ionic salt with high lattice energy promotes ordered crystal packing.[4][5] |
| Melting Point | Not well-defined or low | Sharp, well-defined, and higher | Crystalline solids have distinct melting points, a key indicator of purity.[4][9] |
| Handling | Difficult to weigh and transfer | Easy to handle, weigh, and store | Solid, non-hygroscopic nature simplifies laboratory operations.[5] |
| Purity | Variable, contains synthesis by-products | High, post-recrystallization | Recrystallization is a powerful purification technique enabled by the solid form.[4][5] |
| Solubility | Varies, often highly soluble in organic solvents | Good solubility in various organic solvents | The ionic character can influence solubility profiles, often favorably for handling.[] |
Table 1: Comparison of properties between a free N-protected amino acid and its DCHA salt.
Applications and Experimental Workflows
The utility of DCHA salts is realized in a two-part workflow: formation for purification and cleavage to regenerate the free acid for subsequent reactions.
dot graph Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=12];
Detailed Experimental Protocol: Liberation of Free Acid from DCHA Salt
Before the N-protected amino acid can be used in a peptide coupling reaction, the DCHA must be removed to liberate the free carboxylic acid.[6] This is a critical step for SPPS or solution-phase synthesis.
Materials:
-
N-Protected Amino Acid DCHA Salt
-
Ethyl acetate (or tert-butyl methyl ether)
-
10% Phosphoric Acid (H₃PO₄) solution or 1M Potassium Bisulfate (KHSO₄)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory Funnel
Self-Validating Protocol:
-
Suspension: Suspend 1 part of the DCHA salt in 5–10 volume parts of ethyl acetate in a separatory funnel.[6] For derivatives with highly acid-labile protecting groups, it is advisable to use cold solvents (-20°C to 0°C) to minimize potential deprotection.[6]
-
Acidification: While stirring, add the 10% phosphoric acid solution dropwise until all the solid DCHA salt has dissolved and two clear liquid phases are observed.[6][10] The DCHA is protonated by the acid, forming a water-soluble phosphate salt that partitions into the aqueous layer.
-
pH Verification (Control Point 1): Check the pH of the lower, aqueous phase using pH paper. It should be acidic, typically in the range of 2-3, to ensure complete protonation of the DCHA.[6][10]
-
Phase Separation: Separate the lower aqueous phase and discard it.
-
Washing: Wash the organic phase once more with a small volume (e.g., 2 volume parts) of 10% phosphoric acid to remove any residual DCHA.[6][10] Subsequently, wash the organic phase three times with 2 volume parts of deionized water to remove the phosphoric acid.[6][10]
-
pH Verification (Control Point 2): Check the pH of the final aqueous wash. It should be approximately neutral (≥4) to confirm that excess acid has been removed.[6][10]
-
Drying: Dry the organic phase over anhydrous sodium sulfate, filter the solution to remove the drying agent, and transfer the filtrate to a round-bottom flask.[6][10]
-
Solvent Evaporation: Evaporate the solvent in vacuo using a rotary evaporator to yield the free N-protected amino acid, which will likely be obtained as an oil or foam.[6][10] The product can now be used directly in the subsequent coupling step.
Causality Note: Phosphoric or sulfuric acid is used instead of hydrochloric acid (HCl) because dicyclohexylammonium chloride is sparingly soluble and can precipitate, complicating the extraction process.[6]
Role in Drug Development: DCHA as a Pharmaceutical Counterion
The same principles that make DCHA valuable for purifying amino acid reagents also apply to active pharmaceutical ingredients (APIs). DCHA is used as a counterion to convert acidic APIs into stable, crystalline salts.[8][11][12][13] This can improve the API's stability, handling, and formulation properties. For example, the dicyclohexylammonium salt of hyperforin, a constituent of St. John's Wort, has been investigated for its antitumor activities.[]
Conclusion
The formation of dicyclohexylammonium salts is a simple, elegant, and highly effective strategy in synthetic organic chemistry. It directly addresses the significant challenges of purification and handling associated with non-crystalline N-protected amino acid derivatives. By converting oils and amorphous materials into stable, crystalline solids, DCHA plays a critical role as a resolving agent, enabling the production of high-purity building blocks that are essential for the successful synthesis of peptides and other pharmaceutical compounds. This foundational technique underscores the importance of controlling the physical state of intermediates to ensure the efficiency, reproducibility, and success of complex multi-step syntheses.
References
- The Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Z-D-Leu-OH. Benchchem.
- The Strategic Role of Dicyclohexylamine (DCHA) in the Application of Boc-D-Cyclopropylalanine: A Technical Guide. Benchchem.
- Conversion of a DCHA salt to the free acid. Bachem. (2021-08-20).
- Navigating Peptide Synthesis: A Technical Guide to Z-D-Leu-OH.DCHA. Benchchem.
- Boc-β-cyclohexyl-L-alanine dicyclohexylammonium salt. BOC Sciences.
- Purification strategies for Mal-Dap(Boc)
- Novabiochem® Manual. Merck Millipore.
- An In-depth Technical Guide to Z-D-Leu-OH.
- Applications of dicyclohexylamine in the pharmaceutical industry today.
- Properties of Amino Acids. Chemistry LibreTexts. (2024-10-16).
- DICYCLOHEXYLAMINE (DCHA).
- Standard Coupling Procedures. Aapptec Peptides.
- What is Dicyclohexylamine (DCHA)
- Dicyclohexylamine (DCHA)
- Dicyclohexylamine (DCHA): Major Trends Shaping the Market Landscape. LinkedIn. (2024-06-24).
- Why are certain amino acid derivatives sold as salts?. Bachem. (2021-03-16).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. bachem.com [bachem.com]
- 8. ohans.com [ohans.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. What is Dicyclohexylamine (DCHA) and Its Applications? - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 12. greenchemindustries.com [greenchemindustries.com]
- 13. marketpublishers.com [marketpublishers.com]
Technical Guide: Function of Boc and OBzl Protecting Groups in Peptide Synthesis
Executive Summary: The Graduated Acidolysis Strategy
The Boc/OBzl strategy represents the foundational methodology of Solid-Phase Peptide Synthesis (SPPS), first established by R. Bruce Merrifield. Unlike the modern Fmoc/tBu strategy which relies on orthogonality (base-labile N-protection / acid-labile side-chain protection), the Boc/OBzl system relies on graduated acid lability .
In this system, the Nα-terminus is protected by the tert-butyloxycarbonyl (Boc) group, which is removable by moderately strong acid (Trifluoroacetic acid, TFA).[][2][3][4] Side chains are protected by benzyl (Bzl) or benzyl-ester (OBzl) derivatives, which are stable to TFA but cleaved by strong anhydrous acid (Hydrogen Fluoride, HF).
While Fmoc chemistry dominates routine synthesis due to safety and automation ease, Boc/OBzl remains the "gold standard" for:
-
Difficult sequences: The acidic deprotection protonates the peptide chain, disrupting inter-chain hydrogen bonds (β-sheets) and reducing aggregation.
-
Base-sensitive peptides: Sequences containing base-labile moieties (e.g., depsipeptides, specific glycosylations).
-
Thioester synthesis: Essential for Native Chemical Ligation (NCL).[5]
Mechanistic Deep Dive
Boc Deprotection (Repetitive Cycle)
The removal of the Boc group is an acid-catalyzed elimination reaction (Acidolysis). Upon treatment with 50% TFA in Dichloromethane (DCM), the carbonyl oxygen is protonated, leading to the collapse of the carbamate.
Mechanism:
-
Protonation: TFA protonates the carbonyl oxygen of the Boc group.
-
Fragmentation: The tert-butyl cation (
) is cleaved, generating a carbamic acid intermediate.[6] -
Decarboxylation: The unstable carbamic acid spontaneously loses
, yielding the free amine as a TFA salt ( ). -
Cation Fate: The generated
cation typically eliminates a proton to form isobutylene (gas) or is trapped by scavengers.[6]
Critical Insight: Unlike Fmoc removal, Boc deprotection leaves the N-terminus protonated. This positive charge repels adjacent chains, mitigating aggregation—a key advantage for "difficult" sequences.[]
OBzl Stability and HF Cleavage (Final Step)
The Benzyl (Bzl) and Benzyl ester (OBzl) groups are used for side-chain protection (e.g., Asp, Glu, Ser, Thr) and are designed to withstand the repetitive 50% TFA treatments.
-
Stability: The primary benzyl carbocation is less stable than the tertiary tert-butyl cation. Therefore, TFA is not strong enough to generate the benzyl cation required for cleavage.
-
Cleavage: Anhydrous HF (often with
-cresol or anisole) acts as a "superacid" solvent. It forces the cleavage of the benzyl-heteroatom bond via an -like mechanism, generating the benzyl cation ( ).
Visualization: Mechanisms and Scavenging
Figure 1: Mechanism of Boc deprotection and the critical role of scavengers in preventing alkylation.[7][8]
Experimental Workflow: The Boc SPPS Cycle
The Boc cycle differs from Fmoc in one critical aspect: the Neutralization Step . Because deprotection yields an amine salt, it must be neutralized (deprotonated) before coupling can occur.
Standard Protocol (Merrifield/PAM Resin)
| Step | Operation | Reagent | Time | Purpose |
| 1 | Deprotection | 50% TFA in DCM | 1 x 2 min1 x 20 min | Removal of Nα-Boc group. |
| 2 | Wash | DCM | 3 x 1 min | Remove excess TFA and isobutylene. |
| 3 | Neutralization | 5-10% DIEA in DCM | 2 x 2 min | Convert |
| 4 | Wash | DCM | 3 x 1 min | Remove excess base (DIEA). |
| 5 | Coupling | Boc-AA-OH + Activator | 30 - 60 min | Peptide bond formation. |
| 6 | QC Checkpoint | Kaiser Test | 5 min | Self-Validating Step: Blue = Incomplete (Recouple). Yellow = Complete. |
Self-Validating Checkpoints
-
Kaiser Test (Ninhydrin): Mandatory after Step 5. If positive (blue beads), the coupling failed. Re-couple using a different activation method (e.g., switch from HBTU to HATU).
-
Flow Wash Check: After Step 1, ensure the resin "shrinks" slightly (TFA collapses polystyrene). After Step 3 (Neutralization), the resin should swell significantly. This visual cue confirms the salt-to-amine transition.
Visualization: The SPPS Cycle
Figure 2: The Boc/OBzl SPPS reaction cycle featuring the distinct neutralization step.
Critical Cleavage Protocols: Handling HF
The final cleavage of the peptide from the resin and the removal of OBzl side-chain groups requires liquid Hydrogen Fluoride (HF). This is the most hazardous step in peptide chemistry but offers superior solvation for hydrophobic peptides.
The "Low-High" HF Procedure (Tam Method)
To minimize side reactions (benzyl cation alkylation of Tyr/Trp/Met), the "Low-High" method is the industry standard [1].
Phase 1: Low HF (S_N2 Mechanism)
-
Conditions: HF / DMS /
-cresol (25:65:10 v/v). -
Temp/Time: 0°C for 2 hours.
-
Mechanism: High concentration of Dimethyl Sulfide (DMS) promotes removal of Bzl groups via an
mechanism, avoiding carbocation generation. Formyl-Trp and Met(O) are reduced here. -
Result: Side chains are deprotected, but the peptide often remains attached to the resin (if PAM/MBHA linkers are used).
Phase 2: High HF (S_N1 Mechanism)
-
Conditions: Evaporate DMS. Add fresh HF (Total: 90% HF, 10% Anisole/
-cresol). -
Temp/Time: 0°C for 45-60 mins.
-
Purpose: Cleaves the strong ester/amide bond to the resin.
-
Safety: Requires a closed Teflon/Kel-F vacuum line. Never use glass.
Scavenger Cocktails
The choice of scavenger depends on the amino acid composition.
| Peptide Composition | Recommended Scavenger Cocktail (in HF) |
| Standard | Anisole (10% v/v) |
| Contains Trp / Tyr | |
| Contains Met / Cys |
Comparative Analysis: Boc vs. Fmoc
| Feature | Boc / OBzl Strategy | Fmoc / tBu Strategy |
| Nα-Protection | Acid-labile (TFA) | Base-labile (Piperidine) |
| Side-Chain Protection | HF-labile (Bzl, OBzl, Tos, Xan) | TFA-labile (tBu, Trt, Pbf, Boc) |
| Orthogonality | Graduated Acidolysis (Not truly orthogonal) | True Orthogonality (Base vs Acid) |
| Aggregation | Low (Protonated N-terminus disrupts H-bonds) | High (Neutral chain can aggregate) |
| Final Cleavage | HF (Hazardous, requires special equipment) | TFA (Standard fume hood) |
| Cost | Reagents are cheaper; HF equipment is expensive. | Reagents (Fmoc-AA) slightly pricier; low equipment cost. |
| Best Use Case | Difficult/Hydrophobic sequences, Thioesters, unnatural bases. | Routine synthesis, GMP production, phosphorylated peptides. |
Troubleshooting Common Side Reactions
tert-Butylation of Tryptophan[8]
-
Cause:
cations generated during TFA deprotection attack the electron-rich indole ring of Trp. -
Prevention: Use Boc-Trp(For)-OH (Formyl protection). The formyl group is stable to TFA but removed during the "Low HF" step. Alternatively, add 1-2% dithiothreitol (DTT) or triethylsilane (TES) to the TFA deprotection solution [2].
Aspartimide Formation[7]
-
Cause: Attack of the backbone amide nitrogen on the side-chain ester of Asp (OBzl), forming a cyclic imide.
-
Prevention: Use OcHex (Cyclohexyl) ester protection for Asp instead of OBzl. The steric bulk of the cyclohexyl group prevents the cyclization [3].
Isobutylene Scavenging
-
Issue: In closed vessels, isobutylene gas can drive the equilibrium back toward protection.
-
Solution: Perform Boc deprotection in an open vessel or with a vigorous nitrogen sparge to remove isobutylene gas.
References
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society.[9] Link
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[10] International Journal of Peptide and Protein Research.[10] Link
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[][11] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[9] Link
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research.[10] Link
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prezi.com [prezi.com]
- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. biovera.com.au [biovera.com.au]
Strategic Sourcing and Technical Utilization of Boc-L-β-Homohydroxyproline(OBzl)·DCHA
This technical guide provides a comprehensive analysis of the commercial landscape, quality criteria, and experimental handling of Boc-L-β-Homohydroxyproline(OBzl)·DCHA , a specialized building block for peptidomimetic drug discovery.
Executive Summary
Boc-L-β-Homohydroxyproline(OBzl)[1][2][3]·DCHA (CAS: 1217528-91-0) is a critical intermediate in the synthesis of protease-resistant peptidomimetics and "foldamers." As a β-amino acid derivative of hydroxyproline, it imparts unique conformational constraints (β-turn induction) and metabolic stability to peptide backbones. However, its commercial form—a dicyclohexylamine (DCHA) salt—requires specific processing before use.[4][5] This guide outlines the verified supply chain, quality assurance metrics, and the mandatory "free-basing" protocol required to integrate this compound into solid-phase peptide synthesis (SPPS).
Chemical Identity & Specifications
Understanding the precise stereochemistry and salt stoichiometry is vital for accurate molarity calculations during synthesis.
| Attribute | Specification |
| Chemical Name | Boc-L-β-homohydroxyproline(OBzl) dicyclohexylamine salt |
| CAS Number | 1217528-91-0 (Primary), 336182-09-3 (Alternate) |
| Molecular Formula | |
| Molecular Weight | 516.71 g/mol (Salt) vs. ~335.4 g/mol (Free Acid) |
| Stereochemistry | (2S, 4R)-configuration (derived from trans-4-hydroxy-L-proline) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in MeOH, DCM, EtOAc; Insoluble in Water |
Structural Significance[4][12]
-
β-Homo Backbone: Insertion of a methylene group (
) between the -carbon and carbonyl confers resistance to standard proteases. -
OBzl Protection: The benzyl ether protects the 4-hydroxyl group, preventing side reactions (O-acylation) during peptide coupling.
-
DCHA Salt: The free acid is often an unstable oil; the DCHA salt stabilizes the compound into a crystalline solid, extending shelf life.
Commercial Supply Landscape
The market for β-amino acids is fragmented. Unlike standard Fmoc-amino acids, this derivative is often "Made to Order" or stocked in small quantities by specialized CROs.
Verified Supplier Tiers
Suppliers are categorized by their role in the value chain.
| Tier | Supplier Type | Key Vendors (Examples) | Risk Profile | Recommended For |
| Tier 1 | Global Catalog | Bachem, Merck (Sigma) | Low | GMP production, Reference Standards |
| Tier 2 | Specialty Peptide | Next Peptide, GL Biochem, Chem-Impex | Low-Med | R&D Scale (1g - 100g), Cost-efficiency |
| Tier 3 | Aggregators | GuideChem, ChemicalBook | High | Sourcing rare derivatives (Requires rigorous QC) |
Supplier Selection Logic (DOT Visualization)
The following decision tree illustrates the logic for selecting a supplier based on project phase and risk tolerance.
Figure 1: Strategic sourcing workflow for specialized β-amino acid derivatives.
Technical Protocol: DCHA Salt Removal
CRITICAL: You cannot use the DCHA salt directly in coupling reactions. The dicyclohexylamine base will interfere with activation reagents (HATU/DIC) and may cause racemization or capping. The salt must be converted to the free acid immediately prior to use.[5]
Principle
The DCHA salt is suspended in an organic solvent (Ethyl Acetate).[4][5] An acidic aqueous wash (KHSO₄ or H₃PO₄) protonates the DCHA amine, rendering it water-soluble. The lipophilic Boc-amino acid (free acid) remains in the organic layer.
Step-by-Step SOP
Reagents:
-
Ethyl Acetate (EtOAc) - HPLC Grade
-
0.5 M Potassium Bisulfate (
) or 10% Phosphoric Acid ( ) -
Brine (Saturated NaCl)
-
Magnesium Sulfate (
)
Protocol:
-
Suspension: Suspend the DCHA salt (1.0 equiv) in EtOAc (10 mL per gram of salt). It may not dissolve completely until acid is added.[4]
-
Acidification: Transfer to a separatory funnel. Add 0.5 M
(3.0 equiv relative to salt). Shake vigorously for 2-3 minutes.-
Observation: The solid should dissolve, and two clear layers should form.[4]
-
-
Separation: Drain the aqueous layer (contains DCHA·H⁺).
-
Wash: Wash the organic layer 2x with fresh 0.5 M
to ensure complete removal of DCHA. -
Neutralization: Wash the organic layer 1x with Brine.
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Result: The product will isolate as a viscous oil or foam. Use immediately for coupling.
Experimental Workflow (DOT Visualization)
Figure 2: Operational workflow for converting DCHA salts to reactive free acids.
Application in Peptide Synthesis
Once the free acid is obtained, specific coupling conditions are required due to the steric bulk of the β-homo scaffold.
-
Activation: Use HATU/HOAt or PyBOP/HOBt with DIEA. Carbodiimides (DIC/Oxyma) are effective but may be slower.
-
Reaction Time: β-amino acids often require double coupling (2 x 1 hr) or extended reaction times (2-4 hrs) compared to standard
-amino acids. -
Monitoring: The Kaiser test may be inconclusive for secondary amines (like proline derivatives). Use Chloranil test or micro-cleavage LC-MS to verify coupling completion.
References
-
Next Peptide. Product Specification: Boc-L-beta-homohydroxyproline(OBzl)-DCHA (CAS 1217528-91-0).[6] Retrieved from [Link]
-
ChemBuyersGuide. Global Supplier List for CAS 1217528-91-0. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. FMOC-L-BETA-HOMOLYSINE(BOC) | 203854-47-1 [chemicalbook.com]
- 3. This compound | 1217832-67-1 [m.chemicalbook.com]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1217528-91-0 | this compound | Next Peptide [nextpeptide.com]
- 7. scbt.com [scbt.com]
Methodological & Application
coupling protocols for Boc-L-beta-Homohydroxyproline(OBzl)-DCHA with HATU
Application Note: High-Efficiency Coupling of Boc-L-β-Homohydroxyproline(OBzl) using HATU
Introduction & Executive Summary
The incorporation of Boc-L-β-Homohydroxyproline(OBzl) into peptide backbones presents a unique set of synthetic challenges. As a
Furthermore, this reagent is frequently supplied as a Dicyclohexylamine (DCHA) salt to ensure shelf stability. Crucial Warning: The DCHA counter-ion is a secondary amine. If not removed prior to activation, DCHA will compete with the target amine for the activated ester, resulting in significant formation of the DCHA-amide byproduct and stalling the desired synthesis.
This guide details the mandatory desalting protocol and the optimized HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) coupling strategy to ensure high yield and purity.
Critical Pre-requisite: DCHA Salt Removal
Before any coupling reaction can occur, the DCHA salt must be converted to the free acid.[1] Failure to perform this step is the primary cause of low yields in this specific synthesis.
Reagents Required
-
Boc-L-β-Homohydroxyproline(OBzl)[2]•DCHA
-
Ethyl Acetate (EtOAc) (High purity)
-
10% Aqueous Potassium Bisulfate (
) or 5% Citric Acid (Avoid strong mineral acids like HCl to prevent premature Boc removal). -
Brine (Saturated NaCl)[1]
-
Magnesium Sulfate (
)
Protocol: Desalting Workflow
-
Dissolution: Suspend the DCHA salt in EtOAc (approx. 10 mL per gram of salt). Stir until partial suspension/dissolution.
-
Acid Wash: Transfer to a separatory funnel. Wash with 10%
(3x).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Mechanistic Note: The acid protonates the DCHA amine, rendering it water-soluble.[1] The Boc-amino acid (free acid) remains in the organic layer.
-
-
Brine Wash: Wash the organic layer with Brine (1x) to remove residual acid and water.
-
Drying: Collect the organic layer and dry over anhydrous
for 20 minutes. -
Isolation: Filter off the desiccant and concentrate the filtrate in vacuo to yield the viscous oil or foam of the free acid.
Visual Workflow: DCHA Salt Removal
Figure 1: Step-by-step workflow for converting the DCHA salt to the reactive free acid form.
Coupling Protocol: HATU Activation
Why HATU?
For hindered
Stoichiometry Table (Solution Phase)
| Component | Equivalents (eq) | Role |
| Free Acid AA | 1.1 - 1.2 | The desalted Boc-L-β-Homohydroxyproline(OBzl)-OH |
| Amine Component | 1.0 | The limiting reagent (Peptide N-terminus) |
| HATU | 1.1 - 1.2 | Coupling Agent (matches AA equivalents) |
| HOAt | 0 - 0.5 (Optional) | Additive for extremely difficult couplings |
| DIPEA (DIEA) | 2.0 - 3.0 | Non-nucleophilic base (activates Carboxyl) |
| Solvent | N/A | DMF or NMP (Anhydrous) |
Step-by-Step Procedure
-
Preparation: Dissolve the Free Acid (from Section 2) and the Amine Component in anhydrous DMF. Concentration should be 0.1M – 0.2M.
-
Note: If the Amine component is a salt (e.g., HCl salt), add extra DIPEA to neutralize it.
-
-
Pre-Activation (Minimizing Epimerization):
-
Cool the solution to 0°C (ice bath).
-
Add HATU followed immediately by DIPEA .
-
Critical Timing: Stir for 1–2 minutes only. Prolonged pre-activation of HATU can lead to guanidinylation of the amine if present, or epimerization of the acid [2].
-
-
Coupling Reaction:
-
Allow the mixture to warm to room temperature naturally.
-
Stir under nitrogen/argon atmosphere for 2–4 hours.
-
Monitoring: Check progress via HPLC or TLC.[1] For secondary amines (like Proline on the resin), the reaction may require 12+ hours.
-
-
Work-up:
-
Dilute with EtOAc.[1]
-
Wash with 5%
, saturated , and Brine. -
Dry over
and concentrate.
-
Visual Mechanism: HATU Activation Cycle
Figure 2: The HATU activation pathway.[3] The formation of the OAt-Active Ester is the rate-determining step for high-efficiency coupling.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Unreacted Amine | DCHA salt interference | Repeat Section 2 (Desalting). Ensure pH of aqueous wash is < 3.[4] |
| Double Peaks (HPLC) | Epimerization | Reduce pre-activation time to < 1 min. Perform coupling at 0°C for the first hour. |
| Capped N-Terminus (+99 Da) | Guanidinylation | Do not use large excess of HATU. Ensure HATU is added to the Acid before the Amine if using pre-activation. |
| Slow Reaction | Steric Hindrance of | Switch solvent to NMP (N-methylpyrrolidone). Add 0.5 eq HOAt. |
References
-
Carpino, L. A. (1993).[5] 1-Hydroxy-7-azabenzotriazole.[6][7] An efficient peptide coupling additive. Journal of the American Chemical Society.[5]
-
BenchChem Technical Guides. (2025). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
-
Sigma-Aldrich. (n.d.). Boc Resin Cleavage and Handling Protocols.
-
Bachem. (2021). Conversion of a DCHA salt to the free acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-L-beta-Homohydroxyproline(OBzl)-DCHA | 1217832-67-1 [m.chemicalbook.com]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. bachem.com [bachem.com]
- 5. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
Navigating the Deprotection of Boc-Protected β-Homohydroxyproline-Containing Peptides: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids, such as β-homohydroxyproline, into peptide structures offers a powerful strategy for modulating their conformational properties, metabolic stability, and biological activity. The tert-butyloxycarbonyl (Boc) protecting group remains a cornerstone in the solid-phase peptide synthesis (SPPS) of such modified peptides. However, the presence of the hydroxyl group in β-homohydroxyproline introduces specific challenges during the critical acid-mediated Boc deprotection step. This guide provides a detailed exploration of the underlying chemical principles, potential side reactions, and robust protocols to ensure the successful and high-fidelity deprotection of Boc-protected peptides containing this unique amino acid.
The Challenge: The Dual Reactivity of the β-Homohydroxyproline Side Chain
The Boc protecting group is prized for its stability under a range of synthetic conditions and its facile removal with acid. This process, however, generates a highly reactive tert-butyl cation.[1][2] In the context of a β-homohydroxyproline-containing peptide, this cation and the acidic environment present two primary risks to the integrity of the peptide:
-
O-alkylation: The hydroxyl group on the β-homohydroxyproline side chain is nucleophilic and can be attacked by the tert-butyl cation, leading to the formation of a stable ether linkage. This results in an undesired, permanently modified peptide.
-
Dehydration: Under strong acidic and elevated temperature conditions, β-hydroxy amino acids can be susceptible to dehydration, leading to the formation of an unsaturated double bond within the amino acid residue.[1]
Therefore, the selection of an appropriate deprotection strategy is critical to mitigate these potential side reactions and ensure the desired peptide is obtained with high purity.
Strategic Approaches to Boc Deprotection
Two primary strategies can be employed for the Boc deprotection of β-homohydroxyproline-containing peptides: utilizing the unprotected hydroxyl group with optimized deprotection conditions, or employing an orthogonal protecting group for the hydroxyl moiety. This guide will focus on methods for peptides where the hydroxyl group is unprotected, as this represents a common and challenging scenario.
The two most prevalent and effective reagents for Boc deprotection are Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) in dioxane.[3][4]
Method 1: Trifluoroacetic Acid (TFA)-Mediated Deprotection
TFA is the most common reagent for Boc deprotection in SPPS due to its high efficiency and volatility, which simplifies its removal post-reaction.[5] However, its strong acidity necessitates the use of cation scavengers to protect the β-homohydroxyproline side chain.
Caption: General workflow for TFA-mediated Boc deprotection in SPPS.
Materials:
-
Boc-protected peptide-resin containing β-homohydroxyproline
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic Acid (TFA)
-
Scavengers (see table below)
-
Diisopropylethylamine (DIEA)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the peptide-resin in DCM for 20-30 minutes.
-
Drain the DCM.
-
Prepare the cleavage cocktail. For a peptide containing β-homohydroxyproline, a scavenger-rich cocktail is essential. A recommended cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% Water .
-
Add the TFA cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 30 minutes.
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA and scavengers.
-
Neutralize the resin by washing with a solution of 5% DIEA in DCM (2 times, 5 minutes each).
-
Wash the resin with DCM (3-5 times) to remove excess DIEA.
-
The resin is now ready for the next coupling step.
The choice of scavengers is critical to prevent O-alkylation.
| Scavenger | Concentration | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | Efficiently traps tert-butyl cations. |
| Water | 2.5% | Competes with the hydroxyl group for the tert-butyl cation. |
| Thioanisole | 2.5 - 5% | A soft nucleophile that can also scavenge cations. |
Method 2: Hydrogen Chloride (HCl) in Dioxane
A 4M solution of HCl in 1,4-dioxane is a widely used alternative to TFA for Boc deprotection.[4] It is considered a milder and more selective reagent, which can be advantageous for sensitive peptides.[6]
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Materials:
-
Boc-protected peptide-resin containing β-homohydroxyproline
-
1,4-Dioxane, anhydrous
-
4M Hydrogen Chloride in 1,4-Dioxane
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIEA)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the peptide-resin in DCM for 20-30 minutes.
-
Drain the DCM and wash with anhydrous 1,4-dioxane (2 times).
-
Add the 4M HCl in 1,4-dioxane solution to the resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
Drain the HCl/dioxane solution.
-
Wash the resin with 1,4-dioxane (2 times) followed by DCM (3-5 times).
-
Neutralize the resin with a solution of 5% DIEA in DCM (2 times, 5 minutes each).
-
Wash the resin with DCM (3-5 times).
-
The resin is now ready for the next coupling step.
Milder Alternative Methods for Highly Sensitive Peptides
For peptides that are particularly sensitive to acidic conditions, milder deprotection methods can be considered. While less common for standard Boc SPPS, they offer an orthogonal approach that can preserve the integrity of the β-homohydroxyproline side chain.
One such method involves the use of oxalyl chloride in methanol, which has been reported as a mild and selective method for Boc deprotection.[6][7] This method avoids the generation of the highly reactive tert-butyl cation.
Analytical Characterization and Quality Control
Rigorous analytical monitoring is essential to confirm the successful deprotection and to detect any potential side products.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC analysis of a small, cleaved aliquot of the peptide after deprotection is the primary method for assessing purity. The formation of O-tert-butylated or dehydrated byproducts will result in distinct peaks, typically with different retention times from the desired product.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the desired peptide. The mass of the O-tert-butylated product will be 56.11 Da higher than the expected mass, while the dehydrated product will be 18.02 Da lower.
Summary and Recommendations
The successful Boc deprotection of peptides containing β-homohydroxyproline hinges on a careful consideration of the potential for side reactions and the implementation of appropriate mitigation strategies.
| Method | Reagents | Key Advantages | Key Considerations |
| Standard TFA | 25-50% TFA in DCM | Fast and efficient.[5] | Requires scavengers (e.g., TIS, water) to prevent O-alkylation.[2] |
| HCl in Dioxane | 4M HCl in 1,4-Dioxane | Milder conditions, can be more selective.[4] | Requires anhydrous conditions. |
| Mild Alternative | Oxalyl Chloride in Methanol | Avoids strong acid and tert-butyl cation formation.[6] | Less conventional for SPPS, may require optimization. |
For routine synthesis, TFA with a robust scavenger cocktail remains the most practical approach . For particularly acid-sensitive sequences, 4M HCl in dioxane offers a reliable alternative . The development of milder, non-acidic deprotection methods continues to be an active area of research.
By understanding the underlying chemistry and adhering to these detailed protocols, researchers can confidently and successfully synthesize β-homohydroxyproline-containing peptides, unlocking their potential in drug discovery and development.
References
-
Asante, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25019-25026. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Power of Boc Protection in Modern Peptide Synthesis. Available at: [Link]
- Fournier, A., et al. (1989). Applications of BOP reagent in solid phase peptide synthesis III. Solid phase peptide synthesis with unprotected aliphatic and aromatic hydroxyamino acids using BOP reagent. International journal of peptide and protein research, 33(2), 133-139.
-
Nishiyama, Y., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of peptide science, 11(7), 436-443. Available at: [Link]
-
Hebei Boze Chemical Co., Ltd. (2019). BOC Protection and Deprotection. Available at: [Link]
-
Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Available at: [Link]
-
Hu, B., et al. (2024). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Available at: [Link]
-
Miller, A. W., et al. (2021). Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids. Tetrahedron letters, 76, 153175. Available at: [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Kumar, A., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(115), 95221-95226. Available at: [Link]
Sources
- 1. Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chempep.com [chempep.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
cleavage of OBzl group from hydroxyproline analogs
Application Note: Strategic Deprotection of O-Benzyl (OBzl) Ethers in Hydroxyproline Derivatives
Abstract & Scope
Hydroxyproline (Hyp) is a critical scaffold in the synthesis of collagen mimetics, HIF prolyl hydroxylase inhibitors, and conformationally constrained peptidomimetics. The O-benzyl (OBzl) group is the preferred protecting group for the 4-hydroxyl functionality due to its extreme stability against acidic and basic conditions used during peptide assembly.
However, this stability presents a bottleneck during the final deprotection step. Incomplete cleavage or side-reactions (such as benzyl cation alkylation of sensitive residues like Tryptophan or Methionine) are common failures. This Application Note provides validated protocols for removing OBzl groups using Catalytic Hydrogenolysis (Solution Phase) and Acidolytic Cleavage (Solid Phase/SPPS), ensuring high yield and stereochemical integrity.
Decision Matrix: Selecting the Cleavage Method
Before initiating experimental work, select the protocol based on your substrate's state (resin-bound vs. free) and functional group compatibility.
Figure 1: Strategic selection of deprotection methodology based on substrate constraints.
Method A: Catalytic Hydrogenolysis (Solution Phase)
This is the "Gold Standard" for solution-phase synthesis. It is clean, quantitative, and preserves the stereochemistry of the Hyp ring.
-
Mechanism: Heterogeneous catalysis where H₂ adsorbs to the Pd surface, facilitating the cleavage of the benzylic C-O bond.
-
Critical Constraint: Sulfur-containing amino acids (Met, Cys) will poison the Pd catalyst. If these are present, skip to Method B.
Protocol 1.1: Standard Hydrogenolysis
Reagents:
-
Palladium on Carbon (Pd/C), 10% wt loading (wet support recommended for safety).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: Acetic acid (AcOH) can accelerate sluggish reactions.
-
Hydrogen Gas (H₂) balloon or Parr shaker.
Step-by-Step:
-
Preparation: Dissolve the Hyp(OBzl) substrate (1.0 equiv) in MeOH (10–20 mL per gram).
-
Tip: If solubility is poor, add small amounts of EtOAc or AcOH.
-
-
Catalyst Addition: Carefully add 10% Pd/C (10–20% by weight relative to substrate).[1]
-
Safety: Pd/C is pyrophoric when dry. Always wet the catalyst with a small amount of toluene or water under an inert atmosphere (N₂) before adding the flammable solvent.
-
-
Hydrogenation: Purge the vessel with N₂ twice, then introduce H₂.
-
For balloons: Bubble H₂ through the solution for 5 mins, then seal with a full balloon.
-
For Parr Shaker: Pressurize to 30–50 psi.
-
-
Monitoring: Stir vigorously at Room Temperature (RT). Monitor by TLC or LC-MS. Reaction typically completes in 2–16 hours.
-
Work-up: Filter the mixture through a Celite® pad to remove Pd.[2] Wash the pad with MeOH.[3][4] Concentrate the filtrate in vacuo to yield the deprotected alcohol.
Protocol 1.2: Catalytic Transfer Hydrogenation (CTH)
Use this if H₂ gas cylinders are unavailable or for enhanced safety.
Reagents: Ammonium Formate (NH₄HCO₂) or 1,4-Cyclohexadiene.[1][5]
-
Dissolve substrate in MeOH/EtOH.
-
Add 10% Pd/C (10% w/w).
-
Add Ammonium Formate (5–10 equiv).
-
Reflux the mixture (or heat to 60°C). The evolution of CO₂ and NH₃ drives the reaction.
-
Monitor and filter as above.
Method B: Acidolytic Cleavage (Solid Phase / SPPS)
When the peptide is on-resin, or contains sulfur, hydrogenolysis is not viable. Historically, liquid HF (Hydrogen Fluoride) was used, but it is extremely hazardous. The modern standard is TFMSA (Trifluoromethanesulfonic acid) or HBr/TFA.
-
Mechanism: Strong acid protonates the ether oxygen, leading to SN1 cleavage. The resulting benzyl cation (
) is highly electrophilic and must be trapped by a scavenger to prevent it from alkylating the Hyp hydroxyl, Tyrosine, or Tryptophan rings.
Figure 2: Acidolytic cleavage mechanism highlighting the critical role of scavengers in trapping the benzyl cation.
Protocol 2.1: TFMSA "Low-High" Procedure
This method is preferred over HBr/TFA for peptides containing Met/Trp.
Cocktail Composition (Standard):
-
TFA (Trifluoroacetic acid): 80%
-
TFMSA: 10%[6]
-
Thioanisole: 10% (Critical Scavenger)
-
Optional: EDT (Ethanedithiol) if Met is present (add 2-5%).
Step-by-Step:
-
Preparation: Dry the peptide-resin thoroughly.[7] Place in a round-bottom flask with a stir bar.
-
Scavenger Pre-mix: Add Thioanisole (and EDT/m-cresol if used) to the TFA. Cool to 0°C.[3][7][8]
-
Acid Addition: Add the TFA/Scavenger mix to the resin. Stir for 5 mins to swell.
-
Activation: Slowly add the TFMSA dropwise. This reaction is exothermic.
-
Caution: TFMSA is fuming and highly corrosive. Use a functional fume hood.[9]
-
-
Reaction: Allow to warm to RT and stir for 2–3 hours.
-
Precipitation: Filter the resin (if cleaving from resin) or simply pour the solution into cold Diethyl Ether (10x volume).
-
Isolation: The peptide/analog will precipitate.[3][8] Centrifuge (3000 rpm, 5 min). Decant ether. Wash pellet 3x with cold ether to remove the scavengers (benzyl-thioanisole adducts).
Protocol 2.2: HBr / TFA (Alternative)
Effective for simple Hyp analogs but harsher on sensitive residues.
-
Suspend substrate in TFA.
-
Add Pentamethylbenzene (scavenger) and Thioanisole.
-
Add 30% HBr in Acetic Acid (approx 5–10 equiv).
-
Stir for 60–90 mins.
-
Evaporate TFA/HBr under reduced pressure (do not use ether precipitation immediately as HBr fumes are difficult to manage).
Comparative Analysis of Methods
| Feature | Catalytic Hydrogenolysis (Pd/C) | Acidolysis (TFMSA/TFA) |
| Primary Use | Solution Phase, Small Molecules | Solid Phase (SPPS), Peptides |
| Reaction Conditions | Neutral/Mild, RT | Highly Acidic, Corrosive |
| Reaction Time | 2 – 16 Hours | 1 – 3 Hours |
| Scavengers Needed? | No | YES (Mandatory) |
| Met/Cys Compatible? | No (Poisons Catalyst) | Yes (With EDT scavenger) |
| Side Reactions | Reduction of double bonds (if present) | Alkylation of Trp/Tyr (if scavenger fails) |
| Safety Profile | Flammable (H₂/Solvent) | Corrosive/Fuming (Acid) |
References
-
BenchChem. Application Notes and Protocols for Catalytic Hydrogenation of Benzyl Esters. (Accessed 2023).[11][12] Link
-
Ram, S. & Spicer, L.D. (1987).[2] Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.[2][4] Synthetic Communications.[2][13] Link
-
Tam, J.P., et al. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide.[14] Semantic Scholar. Link
-
Greene, T.W.[9][13] & Wuts, P.G.M. Protective Groups in Organic Synthesis.[13][15] Wiley-Interscience. (Standard Reference Text).
-
Merck/Novabiochem. Fmoc resin cleavage protocols and TFMSA usage.Link
-
Sigma-Aldrich. Boc Resin Cleavage Protocol (HBr and TFMSA).Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.cn]
- 4. researchgate.net [researchgate.net]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. peptide.com [peptide.com]
- 11. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 12. mdpi.com [mdpi.com]
- 13. content.e-bookshelf.de [content.e-bookshelf.de]
- 14. semanticscholar.org [semanticscholar.org]
- 15. catalogimages.wiley.com [catalogimages.wiley.com]
incorporation of non-natural amino acids into peptidomimetics
Application Note: Strategic Incorporation of Non-Canonical Amino Acids (ncAAs) for Next-Generation Peptidomimetics
Introduction
The transition from native peptides to peptidomimetics is a critical evolution in drug discovery. While native peptides offer high potency and specificity, they suffer from poor bioavailability and rapid proteolytic degradation. The strategic incorporation of non-canonical amino acids (ncAAs) addresses these limitations by altering the physicochemical properties of the peptide backbone and side chains.
This guide provides a rigorous, field-proven methodology for incorporating sterically hindered and functionally diverse ncAAs using Fmoc-Solid Phase Peptide Synthesis (SPPS) and on-resin macrocyclization ("stapling").
Strategic Selection of ncAAs
Before synthesis, the selection of ncAAs must be driven by the specific pharmacological hurdle to be overcome.
| ncAA Class | Representative Examples | Structural Impact | Primary Application |
| Aib (Aminoisobutyric acid), | Restricts | Stabilizing | |
| N-Methylated | N-Me-Ala, N-Me-Phe, Sarcosine | Removes H-bond donor; introduces steric clash; prevents proteolytic cleavage. | Improving membrane permeability (oral bioavailability); preventing aggregation. |
| Provides reactive handles for Ring-Closing Metathesis (RCM). | "Stapling" peptides to lock bioactive conformations. | ||
| Adds a methylene group to the backbone; alters H-bond spacing. | Creating proteolytic resistance; designing foldamers. |
Protocol A: High-Efficiency Fmoc-SPPS for Hindered ncAAs
Challenge: The incorporation of N-methylated or
Reagents Required:
-
Resin: Rink Amide ChemMatrix (PEG-based) or 2-Chlorotrityl Chloride (low loading: 0.2–0.4 mmol/g recommended to reduce inter-chain aggregation).
-
Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HOAt (1-Hydroxy-7-azabenzotriazole), or COMU.
-
Secondary Coupling Agent (Rescue): PyAOP or PyBOP.
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine) for racemization-prone residues.
Step-by-Step Workflow
-
Resin Swelling:
-
Swell resin in DMF for 30 min, then DCM for 30 min. Rationale: PEG-based resins require thorough swelling to expose internal sites.
-
-
Fmoc Deprotection:
-
Treat with 20% Piperidine in DMF (2 x 10 min).
-
Critical Modification: For deprotecting a bulky ncAA (e.g., N-Me-Ala), extend treatment to 2 x 20 min or use 20% Piperidine + 5% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to drive the reaction.
-
-
The "Difficult Coupling" Cycle (The 3-Point Check):
-
Activation: Dissolve ncAA (4 eq), HATU (3.9 eq), and HOAt (4 eq) in minimal DMF. Add DIEA (8 eq) immediately before adding to resin.
-
Reaction: Shake for 2 hours at room temperature.
-
Microwave Assist (Optional but Recommended): 75°C for 5 min (25W) significantly improves yield for Aib or N-Me residues. Note: Do not microwave Cys or His to avoid racemization.
-
-
Monitoring (Self-Validation):
-
Re-Coupling (If Positive Test):
-
Do not repeat the same condition. Switch mechanism.
-
Use PyAOP (4 eq) / HOAt (4 eq) / Collidine (8 eq) in NMP. React for 3 hours or overnight.
-
-
Capping:
-
Acetic anhydride/Pyridine/DMF (1:2:10) for 10 min. Rationale: Terminates unreacted chains to prevent "deletion sequences" that are impossible to purify later.
-
Visual Workflow: SPPS with Decision Logic
Figure 1: Decision-tree workflow for SPPS emphasizing the critical QC checkpoint for hindered amino acids.
Protocol B: On-Resin Macrocyclization (Stapling)
Context: Peptide stapling involves the Ring-Closing Metathesis (RCM) of two olefin-bearing ncAAs (e.g.,
Reagents:
-
Catalyst: Grubbs 1st Generation (bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride) or Grubbs 2nd Generation (higher activity, but harder to remove).
-
Solvent: 1,2-Dichloroethane (DCE) (degassed).
Step-by-Step Workflow
-
Preparation:
-
The peptide must be fully assembled on-resin with the N-terminal Fmoc group on (or acetylated) to prevent catalyst coordination to the N-terminus.
-
Degassing is Critical: Oxygen destroys the Ruthenium catalyst. Bubble Argon through the DCE solvent for 15-20 min before use.
-
-
Catalyst Addition:
-
Dissolve Grubbs Catalyst (20 mol% relative to resin loading) in degassed DCE (concentration ~10 mM).[5]
-
Add to the resin vessel under a stream of Argon.
-
-
Reaction:
-
Agitate for 2 hours at room temperature (or 40°C for difficult sequences).
-
Drain and repeat the catalyst addition step once more (Double Metathesis) to ensure high conversion.
-
-
Quenching & Washing:
-
Wash resin with DCE (3x), DCM (3x), and MeOH (3x).
-
Expert Tip: A wash with DMSO or a solution of imidazole in DMF can help sequester residual Ruthenium, which otherwise colors the peptide and complicates HPLC.
-
-
Validation (Mass Shift):
-
Cleave a micro-sample.
-
Target Mass: The cyclized product will be 28 Da lighter than the linear precursor (loss of ethylene
).
-
Visual Workflow: RCM Mechanism
Figure 2: Mechanism of Ring-Closing Metathesis (RCM) resulting in the specific mass shift used for validation.
Quality Control & Troubleshooting
Data Interpretation
| Observation | Diagnosis | Remediation |
| Mass Spectrum shows +16 Da | Oxidation of Met or Trp. | Use degassed solvents; add scavengers (EDT/TIS) during cleavage. |
| Mass Spectrum shows +56 Da | t-Butyl adduct (incomplete scavenging). | Extend cleavage time; ensure fresh scavengers. |
| Broad HPLC Peak | Aggregation or conformational interconversion. | Run HPLC at 60°C; use chaotropic salts (NaClO4) in mobile phase. |
| -28 Da Mass Shift Absent | Failed Stapling. | Catalyst dead (O2 exposure); steric clash. Re-run with fresh catalyst under strict Argon flow. |
Expert Troubleshooting
-
Racemization: If you observe epimers (doublets in HPLC) when coupling Cys or His, switch from DIEA to Collidine (TMP) . Collidine is a weaker base (pKa ~7.4 vs 10.5 for DIEA) and reduces base-catalyzed racemization.
-
Incomplete Fmoc Removal: On N-methylated residues, the Fmoc group is sterically crowded.[2] Use DBU (2%) in the deprotection mix to accelerate removal, but limit exposure time to prevent aspartimide formation.
References
-
Biotage. (2023). Using microwave heating for your stapled peptide synthesis. Retrieved from [Link]
-
LifeTein. (2025). Should My Peptide Be Methylated? - Synthetic Feasibility Assessment. Retrieved from [Link]
Sources
synthesis of cyclic peptides using beta-homohydroxyproline derivatives
Application Note: Strategic Incorporation of
Executive Summary
This guide details the synthesis of cyclic peptides incorporating
Strategic Rationale & Mechanism
Conformational Control
Unlike flexible
-
Turn Induction: The
-residue often acts as a corner piece in the macrocycle, relieving ring strain in smaller cycles (e.g., tetra- or pentapeptides). -
Backbone Expansion: The extra carbon increases the ring size by ~1.5 Å per residue, allowing for the accommodation of bulkier side chains in the binding pocket without disrupting the overall fold.
Proteolytic Stability
The
Workflow Visualization
The following diagram outlines the critical path for synthesizing
Figure 1: Critical workflow for
Materials & Reagents
| Component | Specification | Purpose |
| Monomer | Fmoc-L- | The core building block. The OtBu group protects the hydroxyl during SPPS. |
| Resin | 2-Chlorotrityl Chloride (2-CTC) | Allows cleavage of the protected peptide fragment using mild acid (1% TFA), essential for solution-phase cyclization. |
| Coupling Reagent | HATU or PyAOP | High-efficiency coupling agents required to overcome the steric hindrance of the secondary amine in the pyrrolidine ring. |
| Base | DIEA (Diisopropylethylamine) | Non-nucleophilic base.[1] |
| Solvent | DMF (Peptide grade) | Main solvent. |
| Cyclization | PyBOP / HOAt | Reagents chosen for slow, controlled cyclization to minimize oligomerization. |
Detailed Protocols
Protocol A: Resin Loading & Linear Assembly (SPPS)
Context: Coupling to a secondary amine (like that of
-
Resin Loading (First Residue):
-
Swell 2-CTC resin (0.5 mmol scale) in DCM for 30 min.
-
Dissolve Fmoc-AA-OH (0.6 mmol) and DIEA (2.0 mmol) in DCM (10 mL).
-
Add to resin and shake for 2 hours.[1]
-
Capping: Add MeOH (2 mL) to the reaction vessel and shake for 20 min to cap unreacted chloride sites. Wash resin 3x DCM, 3x DMF.
-
-
Elongation Cycles:
-
Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash 5x DMF.
-
Standard Coupling: Fmoc-AA-OH (4 eq), HBTU (3.9 eq), DIEA (8 eq) in DMF for 45 min.
-
Coupling of Fmoc-
-hHyp(OtBu)-OH:-
Use HATU instead of HBTU.
-
Stoichiometry: AA (3 eq), HATU (2.9 eq), DIEA (6 eq).
-
Time: 2 hours .
-
-
Coupling to the N-terminus of
-hHyp (Critical Step):-
The N-terminus is a sterically hindered secondary amine.
-
Use HATU (3 eq) / HOAt (3 eq) with the incoming Fmoc-AA-OH.
-
Double couple: Perform the reaction twice for 2 hours each.
-
QC Check: Perform a Chloranil test (sensitive for secondary amines) rather than a Kaiser test.
-
-
-
Cleavage from Resin (Protected Fragment):
-
Treat resin with 1% TFA / 5% TIS / DCM (10 mL) for 2 minutes. Filter into a flask containing 10% Pyridine in MeOH (to neutralize immediately).
-
Repeat 5-10 times.
-
Concentrate the filtrate and precipitate with cold diethyl ether. This yields the side-chain protected linear peptide.
-
Protocol B: Head-to-Tail Macrocyclization
Context: High dilution is mandatory to favor intramolecular reaction (cyclization) over intermolecular reaction (dimerization/polymerization).
-
Preparation:
-
Dissolve the linear protected peptide in dry DMF/DCM (1:1) to a concentration of < 1 mM (e.g., 0.5 mg/mL).
-
-
Activation:
-
Add PyBOP (3 eq) and HOAt (3 eq) .
-
Add DIEA (6 eq) last to initiate the reaction.
-
-
Reaction:
-
Stir at room temperature for 12–24 hours.
-
Monitoring: Monitor by LC-MS.[2] Look for the disappearance of the linear mass (M+H) and appearance of the cyclic mass (M+H - 18 Da due to water loss).
-
-
Workup:
-
Evaporate solvents under reduced pressure.
-
Redissolve residue in EtOAc, wash with 5% KHSO4, Sat. NaHCO3, and Brine. Dry over Na2SO4.[3]
-
Protocol C: Global Deprotection & Final Purification
-
Deprotection:
-
Dissolve the cyclic protected peptide in TFA/TIS/H2O (95:2.5:2.5) .
-
Stir for 2–3 hours (monitor OtBu removal from the
-hHyp side chain). -
Precipitate in cold ether, centrifuge, and dry.
-
-
Purification:
-
Dissolve in Water/Acetonitrile (1:1).
-
Purify via RP-HPLC (C18 column). Gradient: 5% to 60% B over 30 min (Buffer A: 0.1% TFA/Water; Buffer B: 0.1% TFA/ACN).
-
Lyophilize fractions.
-
Structural Logic & Troubleshooting
The following diagram illustrates the kinetic competition during the cyclization step.
Figure 2: Kinetic competition in macrocyclization.
Troubleshooting Table:
| Issue | Probable Cause | Solution |
| Incomplete Coupling to | Steric hindrance of secondary amine. | Switch to HATU/HOAt ; Increase Temperature to 50°C (microwave); Double couple. |
| Diketopiperazine Formation | Occurs during Fmoc removal of the 2nd residue if Pro/ | Use 2-CTC resin (steric bulk prevents attack); Use short deprotection times. |
| Oligomerization | Concentration too high during cyclization. | Ensure concentration is < 1 mM ; Add reagents slowly (syringe pump). |
| Racemization | Over-activation of C-terminal Cys or His. | Use PyBOP/HOAt instead of HATU for the cyclization step; avoid high base concentrations. |
References
-
Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. Link
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link
-
White, C. J., & Yudin, A. K. (2011). "Contemporary strategies for peptide macrocyclization." Nature Chemistry. Link
-
BOC Sciences. "Fmoc-L-beta-homohydroxyproline(OtBu) Product Page." (Source for monomer specifications).
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][][5] Chemical Reviews. (Reference for OtBu and Fmoc stability). Link
Sources
The Strategic Incorporation of Boc-L-beta-Homohydroxyproline(OBzl)-DCHA in Modern Drug Discovery: A Guide to Application and Protocol
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with enhanced therapeutic profiles is paramount. Peptidomimetics, molecules that mimic the structure and function of natural peptides, have emerged as a powerful strategy to overcome the inherent limitations of peptide-based drugs, such as poor metabolic stability and low bioavailability. Within this class of compounds, β-amino acids and their derivatives are of significant interest. This document provides a detailed guide on the application and handling of Boc-L-beta-Homohydroxyproline(OBzl)-DCHA , a specialized building block for the synthesis of advanced peptidomimetics.
This guide is intended for researchers, medicinal chemists, and drug development professionals. It offers an in-depth exploration of the compound's structural features, its strategic advantages in peptide synthesis, and detailed protocols for its effective incorporation into peptide sequences. The information presented herein is a synthesis of established principles in solid-phase peptide synthesis and the known applications of related β-amino acid derivatives.
Unveiling the Molecular Architecture and its Strategic Advantages
This compound is a chiral building block designed for use in Boc-based solid-phase peptide synthesis (SPPS).[1][][3] Each component of its structure is meticulously chosen to facilitate controlled and efficient peptide assembly.
-
L-beta-Homohydroxyproline Core: The central feature is the β-amino acid structure, which imparts unique conformational constraints on the resulting peptide backbone. Unlike natural α-peptides, β-peptides often adopt stable secondary structures, such as helices and turns. This structural rigidity can lead to higher receptor binding affinity and specificity. Furthermore, the β-peptide backbone is generally more resistant to enzymatic degradation by proteases, thereby enhancing the in vivo half-life of the drug candidate.[4]
-
Boc (tert-Butyloxycarbonyl) Protecting Group: The N-terminus is protected by a Boc group, a cornerstone of one of the major strategies in SPPS.[] The Boc group is stable under the basic conditions used for coupling reactions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), allowing for the stepwise elongation of the peptide chain.[1][5]
-
OBzl (Benzyl Ether) Protecting Group: The hydroxyl functionality of the homohydroxyproline ring is protected as a benzyl ether. This is a crucial feature for preventing unwanted side reactions during peptide synthesis. The benzyl group is stable to the acidic conditions used for Boc deprotection and is typically removed during the final cleavage of the peptide from the resin, often using strong acids like hydrogen fluoride (HF).[1]
-
DCHA (Dicyclohexylamine) Salt: The carboxylic acid is supplied as a dicyclohexylamine salt. This enhances the crystallinity and stability of the compound, making it easier to handle and store.[6] The DCHA salt is readily converted to the free carboxylic acid in situ during the activation step prior to coupling.
Key Chemical Properties:
| Property | Value | Source |
| Synonyms | Boc-L-β-Homo-Hyp(Bzl)-OH·DCHA | N/A |
| Molecular Formula | C30H48N2O5 | [7] |
| Molecular Weight | 516.71 g/mol | [7] |
| Appearance | White to off-white crystalline powder | General observation for similar compounds |
| Storage Conditions | 0 - 8 °C | General recommendation for protected amino acids |
Strategic Applications in Drug Discovery
The incorporation of this compound into peptide sequences opens avenues for the development of novel therapeutics with improved pharmacological properties.
-
Enhanced Proteolytic Stability: The β-amino acid backbone is a key feature for designing peptides with extended plasma half-lives, a critical attribute for many therapeutic applications.[4]
-
Constrained Peptidomimetics: The cyclic nature of the homohydroxyproline ring, combined with the β-amino acid linkage, introduces significant conformational constraints. This can lock the peptide into a bioactive conformation, leading to increased potency and selectivity for its target receptor.
-
Scaffolding for Bioactive Peptides: This building block can be used to synthesize analogs of known bioactive peptides, such as antimicrobial peptides, cell-penetrating peptides, and receptor agonists or antagonists.[4][8] The goal is to improve upon the natural peptide's therapeutic index.
-
Development of Novel Secondary Structures: The unique stereochemistry and functionality of this amino acid can be exploited to create novel peptide folds and tertiary structures, expanding the chemical space for drug discovery.
Experimental Protocol: Incorporation via Boc-Solid-Phase Peptide Synthesis (SPPS)
The following is a representative protocol for the incorporation of this compound into a peptide sequence using manual Boc-SPPS. This protocol is based on well-established procedures for Boc chemistry.[1][5]
Materials and Reagents:
-
This compound
-
Appropriate resin for Boc-SPPS (e.g., Merrifield or PAM resin)[1]
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)
-
Scavengers for cleavage (e.g., anisole, thioanisole)
-
Cold diethyl ether
-
Standard laboratory glassware and SPPS reaction vessel
Workflow Diagram:
Caption: General workflow for Boc-SPPS.
Step-by-Step Protocol:
1. Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DCM to swell the resin for at least 30 minutes with gentle agitation.
2. Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 5 minutes, drain, and repeat with a fresh portion of 50% TFA in DCM for 20-25 minutes.[1]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x).[1]
3. Neutralization:
-
Wash the resin with DMF (3x).
-
Add a solution of 5-10% DIEA in DMF to the resin and agitate for 5 minutes. Repeat this step.
-
Wash the resin thoroughly with DMF (5x) to remove excess base.
4. Coupling of this compound:
-
In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and an activating agent like HOBt (2-3 equivalents) in a minimal amount of DMF.
-
Add the coupling reagent (e.g., DIC, 2-3 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Drain the DMF from the neutralized resin and add the pre-activated amino acid solution.
-
Agitate the reaction mixture for 2-4 hours at room temperature. The progress of the coupling can be monitored using a colorimetric test such as the Kaiser test.
5. Washing:
-
After the coupling is complete, drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any unreacted reagents and byproducts.
6. Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
7. Cleavage and Final Deprotection:
-
Once the synthesis is complete, wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the dried resin with a cleavage cocktail appropriate for the resin and the protecting groups used. For peptides with benzyl-based protecting groups, a common cleavage cocktail is HF with scavengers like anisole. (Caution: HF is extremely hazardous and requires specialized equipment and training).
-
The reaction is typically allowed to proceed for 1-2 hours at 0°C.
8. Peptide Isolation and Purification:
-
After cleavage, the peptide is precipitated in a large volume of cold diethyl ether.
-
The crude peptide is collected by centrifugation or filtration and washed with cold ether.
-
The crude product is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.
Conclusion
This compound is a valuable and versatile building block for the synthesis of peptidomimetics with potentially enhanced therapeutic properties. Its incorporation can lead to compounds with increased stability, constrained conformations, and improved biological activity. The protocols outlined in this guide, based on established principles of peptide chemistry, provide a framework for the successful application of this compound in drug discovery and development programs. As with any synthetic procedure, optimization of coupling times and reagents may be necessary for specific peptide sequences.
References
- Benchchem. Application Notes and Protocols for the Use of Mal-Dap(Boc) DCHA in Solid-Phase Peptide Synthesis.
- PubMed. Design and synthesis of beta-peptides with biological activity.
- ChemPep. Boc Solid Phase Peptide Synthesis.
- PubMed. Synthesis and crystal structures of Boc-L-Asn-L-Pro-OBzl.CH3OH and dehydration side product, Boc-beta-cyano-L-alanine-L-Pro-OBzl.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Chem-Impex. Boc-L-β-homoproline.
- Nowick Laboratory.
- Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- The Japan Society for Analytical Chemistry. Synthesis and Crystal Structure of Elastin Sequence (Boc-Val-Pro-OBzl).
- Next Peptide. 1217528-91-0 | this compound.
- Chem-Impex. Boc-D-β-homoproline.
- J&K Scientific LLC. Boc-L-b-homoproline | 56502-01-3.
- MedChemExpress. Boc-L-Pra-OH (DCHA) | Azide Compound.
- BOC Sciences. BOC-Amino Acids.
- SpringerLink. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
- Aapptec Peptides. Boc-Glu-OBzl DCHA.
- ChemicalBook. This compound | 1217832-67-1.
- Oakwood Chemical. Boc-L-beta-Homoproline.
- PubMed. Chirospecific synthesis of D and Lp-chlorohomophenylalanine N-t-BOC DCHA salts.
- BOC Sciences. Building Block / BOC Sciences: Advanced Building Blocks & Fine Reagents.
- BOC Sciences.
Sources
- 1. chempep.com [chempep.com]
- 3. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 4. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Chirospecific synthesis of D and Lp-chlorohomophenylalanine N-t-BOC DCHA salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1217528-91-0 | this compound | Next Peptide [nextpeptide.com]
- 8. chemimpex.com [chemimpex.com]
experimental procedure for removing DCHA salt before coupling
Application Note: Efficient Removal of Dicyclohexylamine (DCHA) Salts Prior to Peptide Coupling
Abstract & Scope
This technical guide details the standard operating procedure (SOP) for converting N-protected amino acid Dicyclohexylamine (DCHA) salts into their reactive free acid forms. DCHA salts are utilized commercially to stabilize amino acids that are otherwise oily or unstable during storage.[1] However, the presence of DCHA—a potent secondary amine nucleophile—during coupling reactions leads to severe side reactions, including the formation of DCHA-amides and the quenching of activated esters. This protocol ensures the complete removal of DCHA via biphasic acid extraction, guaranteeing high-yield downstream coupling.[1]
Scientific Principle: The pKa Phase-Transfer Switch
The purification relies on the differential solubility of the protonated amine versus the free carboxylic acid, governed by their respective pKa values.[1]
The Mechanism: To separate the components, we introduce an acidic aqueous phase (pH ~2–3).[1][4]
-
DCHA: At pH 2, DCHA is fully protonated (
).[1] It becomes highly polar and partitions into the aqueous phase .[1] -
Amino Acid: At pH 2, the carboxylate anion (
) accepts a proton to become the neutral free acid ( ).[1] Being hydrophobic (due to protecting groups like Boc/Fmoc), it partitions into the organic phase .[1]
Figure 1: Mechanistic flow of the DCHA salt removal process via acid-base extraction.[1]
Experimental Protocol: Acid Wash Extraction
Reagents Required:
-
Solvent: Ethyl Acetate (EtOAc) is preferred for safety and phase separation.[1] Dichloromethane (DCM) is an alternative for hydrophobic amino acids.[1]
-
Wash Solution: 0.5 M or 1.0 M Potassium Bisulfate (
) or 10% Phosphoric Acid ( ).[1]-
Note: Avoid HCl with Boc-protected amino acids to prevent premature deprotection.[1]
-
-
Drying Agent: Anhydrous Sodium Sulfate (
) or Magnesium Sulfate ( ).[1][5]
Step-by-Step Procedure
-
Dissolution:
-
First Extraction (Protonation):
-
Repeat Extraction:
-
Repeat Step 2 two more times with fresh acid solution.
-
Critical: Three washes are statistically required to remove >99% of the amine base.[1]
-
-
Brine Wash (Neutralization/Drying):
-
Wash the organic layer once with saturated NaCl (brine) to remove residual acid and bulk water.[1]
-
-
Drying & Isolation:
Result: The product usually appears as a thick oil or a foam.[1] Free acids are often less crystalline than their DCHA salts.[1]
Quality Control & Validation
Before proceeding to coupling, you must verify the removal of DCHA.[1][5]
Table 1: Validation Methods
| Method | Observation Criteria | Pass/Fail Metric |
| TLC | Compare Spot Rf | Pass: Single spot with different Rf than starting salt.Fail: Presence of a lower spot (DCHA) or streaking.[1] |
| ¹H NMR | Check ~1.0–2.0 ppm region | Pass: Complete disappearance of cyclohexyl multiplets (10H) and methine protons (~2.9 ppm).Fail: Residual multiplet peaks in aliphatic region.[1] |
| Appearance | Visual Inspection | Pass: Clear oil or amorphous foam.Fail: White crystalline solid (often indicates residual salt).[1] |
Troubleshooting Logic
Common issues include emulsions or poor solubility.[1] Use the logic flow below to resolve them.
Figure 2: Decision tree for troubleshooting common extraction anomalies.
References
-
Bachem. (2021). Conversion of a DCHA salt to the free acid.[1][4][5][7][9] Bachem Technical Library.[1] Link
-
Aapptec. (n.d.).[1] Converting CHA and DCHA Salts to Free Acids.[1][4][5][7] Aapptec Peptide Synthesis Protocols.[1] Link
-
BenchChem. (2025).[1][5] Purification strategies for Mal-Dap(Boc) DCHA-peptide conjugates. BenchChem Protocols.[1][5] Link
-
PubChem. (2025).[1] Dicyclohexylamine Compound Summary (pKa Data). National Library of Medicine.[1] Link
Sources
- 1. Dicyclohexylamine | C12H23N | CID 7582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dicyclohexylamine [drugfuture.com]
- 3. Dicyclohexylamin | 101-83-7 [m.chemicalbook.com]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
Application Note: Precision Monitoring in Solid-Phase Peptide Synthesis (SPPS)
From Colorimetric Assays to Process Analytical Technology (PAT)
Abstract
In Solid-Phase Peptide Synthesis (SPPS), the difference between a high-purity therapeutic candidate and a complex mixture of deletion sequences often lies in the rigor of reaction monitoring. While automated synthesizers have democratized peptide production, "blind" synthesis remains a primary cause of project failure. This guide details a multi-layered analytical strategy, moving from rapid qualitative on-resin tests to quantitative offline chromatography and real-time Process Analytical Technology (PAT).
Part 1: Qualitative On-Resin Monitoring (The "Front Line")
For routine manual synthesis or critical intermediate checks in automated workflows, colorimetric assays provide immediate binary (pass/fail) feedback. These tests rely on the detection of unreacted amine groups on the resin bead.
The Kaiser Test (Ninhydrin)
Applicability: Primary amines (All amino acids except Proline).[1] Mechanism: Ninhydrin reacts with free primary amines to form "Ruhemann’s Purple." The presence of pyridine and KCN is critical; KCN acts as a reducing agent to maintain the necessary redox potential for the chromophore formation.
Protocol:
-
Reagent A: 5% Ninhydrin in Ethanol.[2]
-
Reagent B: 80g Phenol in 20mL Ethanol.
-
Reagent C: 2mL 0.001M KCN (aq) in 98mL Pyridine.
Procedure:
-
Wash a small sample of resin (approx. 10-20 beads) thoroughly with Ethanol to remove traces of DMF/Piperidine (which cause false positives).
-
Transfer beads to a small glass tube (6x50mm).
-
Add 2 drops of Reagent A , 2 drops of Reagent B , and 2 drops of Reagent C .
-
Heat at 100°C for 5 minutes (use a heat block, not an open flame).
Interpretation:
-
Colorless/Yellow Solution & Beads: Negative (Coupling Complete >99%).
-
Blue Solution/Blue Beads: Positive (Incomplete Coupling). Action: Recouple.
The Chloranil Test
Applicability: Secondary amines (N-terminal Proline, N-methylated residues).[1][3][4] Why it matters: The Kaiser test is often false-negative for secondary amines due to steric hindrance and the lack of a hydrogen atom necessary for Ruhemann’s Purple formation.
Protocol:
-
Reagent A: 2% Acetaldehyde in DMF.
-
Reagent B: 2% p-Chloranil in DMF.
Procedure:
-
Add 2 drops Reagent A and 2 drops Reagent B .
-
Let stand at room temperature for 5 minutes (No heat required).
Interpretation:
-
Dark Blue/Green Beads: Positive (Incomplete Coupling).
-
Amber/Colorless: Negative (Coupling Complete).
Decision Matrix: Monitoring Strategy
The following diagram illustrates the decision logic for selecting the appropriate monitoring technique based on the specific amino acid and synthesis stage.
Figure 1: Decision logic for on-resin monitoring. Note the escalation to Micro-Cleavage if recoupling fails.
Part 2: Quantitative Offline Analysis (The "Deep Dive")
When colorimetric tests are ambiguous, or when synthesizing long (>30 AA) or "difficult" sequences (prone to aggregation), a quantitative assessment is required. This involves a "mini-cleavage" followed by HPLC/MS analysis.
The "Mini-Cleavage" Protocol
Objective: Detach a representative sample of peptide from the resin without compromising the bulk batch.
Reagents:
-
Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.[5][8] (Adjust for Cys/Met/Trp containing peptides).[8]
-
Precipitation: Cold Diethyl Ether.[5]
Procedure:
-
Sampling: Remove ~5-10 mg of dried resin.
-
Cleavage: Add 200 µL of Cleavage Cocktail in a microcentrifuge tube. Shake for 1–2 hours at room temperature.
-
Note: For simple monitoring, 30 mins is often sufficient to see the main peak, even if side-chain deprotection is incomplete.
-
-
Precipitation: Add 1 mL cold diethyl ether. Centrifuge (10k rpm, 2 min). Decant supernatant.
-
Dissolution: Dissolve the pellet in 200 µL of 50:50 Water:Acetonitrile (0.1% TFA).
-
Analysis: Inject 5-10 µL onto HPLC/UPLC.
Data Interpretation & Troubleshooting
Use the table below to diagnose synthesis issues based on the HPLC trace of your mini-cleavage.
| Observation (HPLC Trace) | Probable Cause | Corrective Action |
| Main peak + Peak at -128 Da | Deletion Sequence (Missing AA) | Incomplete coupling. Recouple with HATU/HOAt or increase temperature. |
| Main peak + Peak at +Mass of AA | Double Insertion | Excess base during coupling or premature Fmoc removal. Reduce base concentration. |
| Split Peak (Same Mass) | Racemization | High temperature coupling or prolonged activation. Switch to DIC/Oxyma; lower temp. |
| Broad/Tailing Peak | Aggregation / Incomplete Deprotection | Incomplete side-chain removal. Extend cleavage time or use "Magic Mixture" (DCM/TFA/TIS). |
| Peak at +56 Da | t-Butyl adduct | Scavenger insufficiency. Increase TIS or add EDT (Ethanedithiol) to cocktail. |
Part 3: Real-Time Process Analytical Technology (PAT)
For industrial scale-up and automated optimization, offline methods are too slow. Real-time monitoring of the Fmoc deprotection step via UV-Vis is the industry standard for PAT.
UV-Vis Monitoring of Fmoc Removal
Principle: The removal of the Fmoc group by piperidine generates a dibenzofulvene-piperidine adduct, which absorbs strongly at 301 nm .[9] By monitoring the eluent from the reaction vessel, one can quantify the efficiency of the previous coupling.
-
Logic: If the previous coupling was incomplete, less Fmoc is available to be removed in the current step, resulting in a lower UV integral compared to the theoretical maximum.
Integrated PAT Workflow
Figure 2: Real-time UV monitoring loop. A significant drop in the deprotection peak area indicates chain aggregation or prior coupling failure.
References
-
Sarin, V. K., Kent, S. B., Tam, J. P., & Merrifield, R. B. (1981). Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. Analytical Biochemistry, 117(1), 147–157. Link
-
Vojkovsky, T. (1995). Detection of secondary amines on solid phase.[4] Peptide Research, 8(4), 236–237. Link
-
Wellings, D. A., & Atherton, E. (1997). Standard Fmoc protocols. Methods in Enzymology, 289, 44–67. Link
-
Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Shelton, P. M., et al. (2020). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor.[10] The Journal of Organic Chemistry, 85(21), 13454–13460. Link
Sources
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. peptide.com [peptide.com]
- 5. rsc.org [rsc.org]
- 6. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
incomplete coupling of sterically hindered amino acids like Boc-L-beta-Homohydroxyproline(OBzl)
Welcome to the Advanced Peptide Synthesis Support Center.
You are likely visiting this page because you are experiencing incomplete coupling or low yields involving Boc-L-beta-Homohydroxyproline(OBzl) . This is not a standard coupling failure; it is a convergence of three distinct chemical challenges:
-
Secondary Amine Nucleophile: The pyrrolidine ring creates significant steric hindrance and reduced nucleophilicity.
-
Beta-Backbone Kinetics: Beta-amino acids often exhibit slower acylation kinetics and can induce rapid on-resin aggregation (forming stable secondary structures like 14-helices).
-
Side-Chain Bulk: The benzyl (OBzl) protection adds hydrophobic bulk that further impedes the approach of the activated carboxylate.
Part 1: Diagnostic Framework
Stop. Do not proceed with the next step until you confirm the failure mode. Standard colorimetric tests (Kaiser) often yield false negatives with secondary amines (like prolines and homoprolines). You may think the coupling worked when it actually failed.
Troubleshooting Decision Tree
Use the following logic flow to diagnose your synthesis issue.
Caption: Diagnostic workflow emphasizing the necessity of Chloranil/Isatin tests for secondary amines to avoid false negatives common with the Kaiser test.
Part 2: Optimized Coupling Protocols
Protocol A: The "Gold Standard" (HATU/HOAt)
For sterically hindered secondary amines, standard carbodiimides (DIC/HOBt) are insufficient. You require the faster kinetics of uronium/aminium salts.
Reagents:
-
Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Crucial for suppressing racemization and boosting rate.[1]
-
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for extremely hindered bases.
-
Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).
Step-by-Step Procedure:
-
Pre-Activation (Critical): Dissolve Boc-L-beta-Homohydroxyproline(OBzl) (3.0 eq) and HATU (2.9 eq) in minimum NMP. Add DIPEA (6.0 eq).
-
Note: Activate for exactly 30-60 seconds . Longer activation allows formation of the guanidinium byproduct, which caps the resin.
-
-
Coupling: Add the pre-activated solution to the resin.[2][3][4]
-
Agitation: Shake (do not stir with magnetic bar) for 2 hours .
-
Monitoring: Wash resin with DMF (3x) and DCM (3x). Perform Chloranil Test .
-
Blue beads? Proceed to Protocol B.
-
Colorless beads? Coupling complete.[5]
-
Protocol B: Breaking Aggregation (Chaotropic Salts)
If Protocol A fails, the issue is likely on-resin aggregation (beta-sheet formation) preventing reagent access.
The "Magic Mixture" Modification:
-
Use the same reagents as Protocol A.
-
Solvent Switch: Replace pure DMF with a solution of 0.4M LiCl in DMA (Dimethylacetamide) or NMP containing 1% Triton X-100 .
-
Microwave Assistance (Optional): If available, heat to 50°C (max) for 20 minutes.
-
Warning: Do not exceed 50°C with Boc-protected amino acids for extended periods to prevent premature Boc removal or side-chain modification.
-
Part 3: Comparative Data & Reagent Selection
Not all coupling reagents are equal for hindered amines.[1][6] Use this table to select the right tool.
| Reagent System | Reactivity | Racemization Risk | Suitability for Beta-HomoPro | Notes |
| DIC / HOBt | Low | Low | Poor | Standard reagent; fails for hindered secondary amines. |
| PyBOP / HOBt | Medium | Low | Moderate | Good alternative if HATU is unavailable. Generates carcinogenic HMPA byproduct.[1] |
| HATU / HOAt | Very High | Low | Excellent | The 7-aza nitrogen provides anchiomeric assistance, accelerating coupling by ~100x. |
| COMU | High | Very Low | Good | Safer alternative to HATU (non-explosive), high efficiency.[1] |
| Acid Fluorides | High | Low | Excellent | Best for extremely hindered systems (e.g., Aib-Aib), but requires specific preparation. |
Part 4: Frequently Asked Questions (FAQs)
Q1: I used the Kaiser test and it was negative (yellow), but my mass spec shows a deletion sequence. Why? A: The Kaiser test relies on the reaction of ninhydrin with primary amines.[7] Homohydroxyproline has a secondary amine (part of the ring). Secondary amines do not react to form the characteristic Ruhemann's Purple. You must use the Chloranil Test or Isatin Test , which are specific for secondary amines.
Q2: Can I use microwave heating to force the reaction? A: Yes, but with caution. Boc groups are generally stable, but the combination of high temperature (>60°C) and slightly acidic impurities in solvents can lead to premature deprotection. Keep microwave couplings to 50°C max and under 20 minutes.
Q3: What if the coupling is still incomplete after double coupling with HATU? A: You are likely facing severe aggregation.
-
Cap the unreacted amines using Acetic Anhydride/DIPEA (1:2) in DMF to prevent deletion sequences from growing.
-
For the next attempt, try N-methyl-2-pyrrolidone (NMP) as the solvent or add chaotropic salts (KSCN or LiCl) to disrupt hydrogen bonding.
Q4: Is racemization a major concern for Beta-Homohydroxyproline? A: Generally, beta-amino acids are less prone to racemization than alpha-amino acids because the alpha-proton is not adjacent to the activating group (carbonyl). However, the "homo" structure implies flexibility. Using HOAt or Oxyma as an additive is sufficient to minimize this risk.
References
-
Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation methods. Methods in Enzymology, 289, 104-126. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link
-
Sigma-Aldrich. Peptide Coupling Reagents Guide. Link
-
Bachem. Global Leader in Peptides - Technical Support & Guides. Link
-
BenchChem. Troubleshooting Incomplete Couplings in SPPS. Link
Sources
Technical Support Center: Navigating Side Reactions in Boc Deprotection of Complex Peptides
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) and encounter challenges during the critical deprotection step. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate common side reactions and ensure the successful synthesis of your complex peptides.
Introduction: The Critical Nature of Boc Deprotection
The removal of the Boc protecting group, typically with a strong acid like trifluoroacetic acid (TFA), is a fundamental step in Boc-SPPS. While seemingly straightforward, this process generates a highly reactive tert-butyl cation that can lead to a variety of unwanted modifications on the peptide chain, compromising yield and purity.[1][2] Understanding the mechanisms of these side reactions is paramount to developing effective strategies for their prevention.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
The central culprit in most side reactions during Boc deprotection is the generation of the tert-butyl cation (t-Bu+).[1][2] This electrophilic species readily reacts with nucleophilic amino acid side chains, leading to undesirable modifications.[1][2]
Q2: Which amino acid residues are most susceptible to side reactions?
Amino acids with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][3][4]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][5] Methionine is also prone to oxidation to methionine sulfoxide.[5][6][7]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation.[1]
-
Tyrosine (Tyr): The phenolic ring can also be alkylated.[1]
Q3: What are scavengers and how do they prevent side reactions?
Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" the reactive tert-butyl cations before they can modify the peptide.[1][8] By being more reactive towards the carbocation than the sensitive residues, they effectively prevent the formation of alkylated side products.[1]
Q4: How can I confirm that Boc deprotection is incomplete?
Incomplete deprotection can lead to the formation of deletion peptides.[9] You can confirm incomplete deprotection using:
-
High-Performance Liquid Chromatography (HPLC): A peak corresponding to the Boc-protected peptide will be present.[10]
-
Mass Spectrometry (MS): The mass of the incompletely deprotected peptide will be higher than the target peptide by the mass of the Boc group (100.12 g/mol ).[9]
-
Kaiser Test: A negative or weak positive result after the deprotection step can indicate that the N-terminal amine is still protected. However, this test is not reliable for N-terminal proline and can give false negatives with aggregated sequences.[9]
Troubleshooting Guide: Common Side Reactions and Solutions
This section details common side reactions, their mechanisms, and practical solutions to minimize their occurrence.
Issue 1: Alkylation of Nucleophilic Residues (Trp, Met, Cys, Tyr)
Cause: The tert-butyl cation generated during Boc cleavage acts as an electrophile, attacking the nucleophilic side chains of sensitive amino acids.[1][2]
Visualizing the Mechanism:
Caption: Boc deprotection pathway and competing side reactions.
Solution: Employ a scavenger cocktail during the final cleavage step. The choice of scavengers is critical and depends on the peptide sequence.
Table 1: Common Scavengers and Their Applications
| Scavenger | Target Residues | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Trp, Tyr, general carbocation scavenger | 2.5 - 5% | A very common and effective general scavenger.[11] |
| Water (H₂O) | General carbocation scavenger | 2.5 - 5% | Often used in combination with TIS.[12] |
| 1,2-Ethanedithiol (EDT) | Cys, Met, Trp | 2.5% | Effective for sulfur-containing residues and helps prevent Trp modification.[11] |
| Thioanisole | Met, Arg(Mtr/Pmc/Pbf) | 5% | Helps prevent oxidation of Met and accelerates deprotection of some Arg protecting groups.[13] |
| Phenol | Tyr, Trp | 5% | Can act as a scavenger but may also cause side reactions if not used carefully. |
Protocol 1: Standard TFA Cleavage Cocktail
This is a general-purpose cocktail suitable for many peptides.
-
Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM).[10]
-
Cocktail Preparation: Freshly prepare a mixture of TFA/TIS/H₂O in a 95:2.5:2.5 ratio.[10][11] For every 100 mg of resin, use approximately 1-2 mL of the cocktail.[10]
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.[10]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether (typically 10 times the volume of the filtrate).[10][11]
-
Isolation: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.[10]
-
Drying and Analysis: Dry the crude peptide under vacuum and analyze its purity by HPLC and confirm its identity by mass spectrometry.[10]
Issue 2: Methionine Oxidation
Cause: The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide, which can occur during the acidic cleavage step.[1][5][6]
Solution:
-
Use Reducing Scavengers: Incorporate scavengers like 1,2-ethanedithiol (EDT) or dimethyl sulfide (DMS) in the cleavage cocktail.[13][14]
-
Work under Inert Atmosphere: Performing the cleavage and work-up under a nitrogen or argon atmosphere can minimize oxidation.[13]
-
Use Peroxide-Free Solvents: Ensure that all solvents, especially diethyl ether used for precipitation, are free of peroxides.[13]
-
Post-Cleavage Reduction: If oxidation occurs, the methionine sulfoxide can often be reduced back to methionine.
Issue 3: Aspartimide Formation
Cause: The side-chain carboxyl group of an aspartic acid residue can undergo intramolecular cyclization with the backbone amide nitrogen of the following amino acid, especially in Asp-Gly, Asp-Ala, or Asp-Ser sequences.[15] This can occur under both acidic and basic conditions. The resulting aspartimide can then reopen to form a mixture of α- and β-linked peptides, which are difficult to separate.[15][16]
Visualizing the Troubleshooting Workflow:
Caption: Troubleshooting workflow for aspartimide formation.
Solution:
-
Protecting Group Strategy: In Boc synthesis, using the β-cyclohexyl ester of aspartic acid instead of the β-benzyl ester significantly reduces aspartimide formation.[15]
-
Backbone Protection: Incorporating a protecting group on the backbone nitrogen of the residue following aspartic acid, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), can prevent this side reaction.[15]
-
Milder Cleavage Conditions: If possible, using lower temperatures during HF cleavage (for Boc-SPPS) can reduce the rate of aspartimide formation.[17]
Issue 4: Glutamine and Glutamic Acid Side Reactions
Cause:
-
Pyroglutamate Formation: N-terminal glutamine can cyclize to form pyroglutamic acid.[18][19] Similarly, deprotection of glutamic acid during HF cleavage can lead to the formation of an acylium ion which can cyclize to a pyroglutamyl residue.[15]
-
Acylation of Scavengers: The acylium ion from glutamic acid can also react with aromatic scavengers like anisole to form an aryl ketone.[15]
Solution:
-
Pyroglutamate Formation: To avoid this, if the peptide sequence allows, avoid having glutamine as the N-terminal residue. If it is unavoidable, minimize the time the peptide is exposed to conditions that promote cyclization.
-
Acylation of Scavengers: Use a well-optimized scavenger cocktail and consider reducing the concentration of highly reactive aromatic scavengers if this side reaction is observed.
Issue 5: Incomplete Deprotection
Cause:
-
Steric Hindrance: Bulky amino acid side chains near the N-terminus can sterically hinder the cleavage reagent.[9]
-
Peptide Aggregation: Aggregation of the peptide on the resin can prevent the deprotection reagent from accessing all the Boc groups.[15]
-
Insufficient Reagent or Time: The concentration of the acid or the reaction time may be insufficient for complete deprotection, especially for long or complex peptides.[9][10]
Solution:
-
Optimize Deprotection Conditions: Increase the concentration of TFA (e.g., to 50-100% in DCM for stepwise deprotection) or prolong the deprotection time.[9]
-
Address Aggregation: If aggregation is suspected, switch to a solvent like N-methylpyrrolidone (NMP) or add chaotropic agents. Sonication or microwave-assisted synthesis can also help disrupt aggregation.[15]
-
Test Cleavage: Perform a small-scale test cleavage and analyze the product by HPLC and MS to ensure complete deprotection before proceeding with the entire batch.[9]
Protocol 2: Test Cleavage and HPLC Analysis
-
Sample Preparation: Take a small sample of the dried peptide-resin (approximately 2-5 mg).[9]
-
Cleavage: Add a small volume of the prepared cleavage cocktail to the resin sample and let it react for the intended cleavage time.[20]
-
Work-up: Precipitate the cleaved peptide with cold diethyl ether, centrifuge to pellet the peptide, and wash with ether.[9]
-
Analysis: Dissolve the peptide pellet in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by reverse-phase HPLC and mass spectrometry.[9]
Conclusion
Successfully navigating the complexities of Boc deprotection is crucial for the synthesis of high-purity, complex peptides. By understanding the underlying mechanisms of common side reactions and implementing the appropriate preventative strategies, researchers can significantly improve the outcomes of their peptide synthesis endeavors. This guide provides a foundation for troubleshooting these challenges, but it is important to remember that each peptide is unique, and optimization of deprotection conditions may be necessary to achieve the best results.
References
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). Wiley Online Library. Retrieved February 22, 2026, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 22, 2026, from [Link]
-
ASPARTIMIDE FORMATION. (n.d.). Iris Biotech GmbH. Retrieved February 22, 2026, from [Link]
-
Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis | Organic Letters. (2012, October 1). ACS Publications. Retrieved February 22, 2026, from [Link]
-
How to prevent aspartimide formation during Microwave-assisted peptide synthesis? (2022, December 18). ResearchGate. Retrieved February 22, 2026, from [Link]
-
How to Optimize Peptide Synthesis? (n.d.). Synbio Technologies. Retrieved February 22, 2026, from [Link]
-
Cleavage Cocktail Selection. (n.d.). CDN. Retrieved February 22, 2026, from [Link]
-
Peptide Hand Synthesis Part 8: Cleaving. (2022, July 12). YouTube. Retrieved February 22, 2026, from [Link]
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega. (2023, April 20). ACS Publications. Retrieved February 22, 2026, from [Link]
-
BOC Deprotection. (2026, February 8). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 22, 2026, from [Link]
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023, April 20). PMC. Retrieved February 22, 2026, from [Link]
-
Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. (2025, October 23). RSC Publishing. Retrieved February 22, 2026, from [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007, December 13). Luxembourg Bio Technologies. Retrieved February 22, 2026, from [Link]
-
6.7 Pyroglutamic Acid Peptides. (n.d.). Thieme. Retrieved February 22, 2026, from [Link]
-
Peptide cyclization. (n.d.). SB-PEPTIDE. Retrieved February 22, 2026, from [Link]
-
Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]
-
What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? (2014, October 16). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Formation of pyroglutaminyl (pGlu) peptide via cyclization of the side... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
- Solid phase peptide synthesis methods and associated systems. (n.d.). Google Patents.
-
tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group (author's transl). (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Approaches for peptide and protein cyclisation. (n.d.). PMC. Retrieved February 22, 2026, from [Link]
-
Peptide Global Deprotection/Scavenger-Induced Side Reactions | Request PDF. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides. Retrieved February 22, 2026, from [Link]
-
Cyclic Peptide Synthesis. (n.d.). Bio-Synthesis. Retrieved February 22, 2026, from [Link]
-
Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved February 22, 2026, from [Link]
-
Butylation of the tryptophan indole ring: a side reaction during the removal of t-butyloxycarbonyl and t-butyl protecting groups in peptide synthesis. (n.d.). Journal of the Chemical Society D - RSC Publishing. Retrieved February 22, 2026, from [Link]
-
Oxidation of designed model peptides containing methionine, proline and glutamic acid investigated by tandem mass spectrometry a. (n.d.). Radboud Repository. Retrieved February 22, 2026, from [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). DU Chem. Retrieved February 22, 2026, from [Link]
-
HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. (2014, June 4). Saurabh Khadse. Retrieved February 22, 2026, from [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved February 22, 2026, from [Link]
-
Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). PMC. Retrieved February 22, 2026, from [Link]
-
Boc Resin Cleavage Protocol. (n.d.). SigmaAldrich.cn. Retrieved February 22, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Butylation of the tryptophan indole ring: a side reaction during the removal of t-butyloxycarbonyl and t-butyl protecting groups in peptide synthesis - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 15. peptide.com [peptide.com]
- 16. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Boc Resin Cleavage Protocol [sigmaaldrich.cn]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
Technical Support Center: Proline Analog Activation & Racemization Control
Status: Operational | Tier: Level 3 (Advanced Chemistry Support) Topic: Preventing Racemization During Activation of Proline Analogs Ticket ID: PRO-RAC-001
Welcome to the Support Center
Welcome. If you are accessing this guide, you are likely observing loss of chiral integrity (high %ee erosion) during the coupling of Proline analogs or peptide fragments terminated with Proline.
Unlike standard
This guide provides the mechanistic root cause, reagent selection matrices, and validated protocols to arrest this process.
The Mechanistic Root Cause
To solve the problem, you must visualize the enemy. Racemization in Proline analogs is rarely due to direct enolization of the starting material. It is a kinetic competition between the coupling rate (nucleophilic attack by the amine) and the cyclization rate (formation of the oxazolium ion).
Mechanism Visualization
The following diagram illustrates the "Danger Zone" where tertiary bases drive the equilibrium toward the racemic oxazolium species.
Figure 1: The kinetic competition. If coupling is slow (due to steric hindrance) and base is present, the pathway diverts to the Oxazolium ion, leading to racemization.
Why Analogs are Worse
Standard Fmoc-Pro-OH is relatively resistant to racemization. However, analogs introduce instability:
-
Electron-Withdrawing Groups (e.g., 4,4-difluoroproline): These pull electron density from the ring, increasing the acidity of the
-proton. Even weak bases can abstract this proton. -
Steric Bulk (e.g.,
-methylproline): These hinder the approaching amine, slowing the "Green Path" (see Fig 1) and allowing more time for the "Red Path" (Oxazolium formation) to occur.
Reagent Selection Matrix
Do not default to your standard HATU/DIEA protocol. Use this matrix to select the correct activation system for your specific analog.
| Coupling Reagent | Activation Type | Racemization Risk | Recommended For | Notes |
| DIC + Oxyma Pure | Carbodiimide / Oxime | Lowest | All Proline Analogs | Gold Standard. Allows "Base-Free" activation. Oxyma suppresses racemization better than HOBt.[2] |
| COMU + TMP | Uronium / Oxime | Low | Difficult Couplings | COMU is based on Oxyma.[1][2][3] Use with TMP (Collidine) instead of DIEA to minimize proton abstraction. |
| PyBOP / PyAOP | Phosphonium | Moderate | Fragment Coupling | Phosphonium salts do not form guanidinium byproducts, but require base. Risky for acidic analogs. |
| HATU / HBTU | Aminium (Guanidinium) | High | Standard AA only | AVOID for sensitive Pro analogs. The required basic conditions (pH > 8) aggressively racemize activated Proline. |
Validated Protocols
Protocol A: The "Base-Free" Activation (Recommended)
Target: Highly sensitive analogs (e.g., 4-fluoroproline, C-terminal Proline fragments).
Concept: By eliminating tertiary amines (DIEA/NMM) during the activation step, you remove the species responsible for abstracting the
-
Dissolution: Dissolve the Proline analog (1.0 eq) and Oxyma Pure (1.0 eq) in DCM (Dichloromethane).
-
Why DCM? DCM has a lower dielectric constant than DMF, which destabilizes the charged oxazolium transition state, further reducing racemization. Use DMF only if solubility is critical.
-
-
Activation: Cool the solution to 0°C. Add DIC (Diisopropylcarbodiimide) (1.0 eq).
-
Pre-activation: Stir for exactly 2-3 minutes.
-
Note: Do not exceed 5 minutes. Long pre-activation allows the active ester to rearrange or racemize.
-
-
Coupling: Add the pre-activated mixture immediately to the resin/amine component.[1]
-
Reaction: Allow to react for 1-2 hours.
-
Self-Validation: If the solution turns dark red/brown immediately, it indicates oxazolone formation (bad). A proper Oxyma activation should remain relatively clear or pale yellow.
-
Protocol B: The "Collidine Switch" (For Difficult Couplings)
Target: Sterically hindered couplings where "Base-Free" kinetics are too slow (e.g., coupling to an N-methylated amine).
Concept: Use a weaker, sterically hindered base (2,4,6-collidine, TMP) that can drive the reaction but is too bulky to abstract the
-
Dissolution: Dissolve Proline analog (1.0 eq) and COMU (0.95 eq) in DMF.
-
Note: Using a slight deficit of COMU prevents capping the amine with the reagent.
-
-
Base Addition: Add 2,4,6-Collidine (TMP) (2.0 eq). Do NOT use DIEA.
-
Coupling: Add to the amine component immediately.
-
Temperature: Keep the reaction at Room Temperature or 0°C. Never heat a Proline coupling reaction (no microwave) unless absolutely necessary, as heat exponentially increases racemization.
Troubleshooting & FAQs
Diagnostic Workflow
Use this decision tree to troubleshoot low optical purity.
Figure 2: Step-by-step isolation of the racemization variable.
Frequently Asked Questions
Q: I am coupling a fragment ending in Proline (Fragment-Pro-OH) to a resin. My product is 20% racemic. Why? A: C-terminal Proline activation is the highest-risk scenario. Unlike N-urethane protected Pro (Fmoc-Pro-OH), the N-acyl group in your fragment allows rapid formation of the oxazolium ion.
-
Fix: You must use the Protocol A (Base-Free) described above. If solubility requires DMF, add 1 equivalent of Oxyma Pure, which acts as an acidic buffer to suppress the pH while maintaining activation.
Q: Can I use HOBt instead of Oxyma? A: You can, but you shouldn't. Data consistently shows that Oxyma Pure is superior to HOBt and HOAt in suppressing racemization, particularly for Cys and Pro residues. Furthermore, Oxyma is non-explosive, unlike HOBt/HOAt.[2][3]
Q: My Proline analog has a 4-fluorine substituent. The coupling is extremely slow. Can I heat it?
A: Absolutely not. The fluorine atom makes the
-
Fix: Use a higher concentration of reagents (0.5 M - 1.0 M) to drive kinetics, or perform a "double coupling" at room temperature rather than a single heated coupling.
Q: What is the best solvent for preventing racemization? A: DCM (Dichloromethane) or THF . Polar aprotic solvents like DMF and NMP stabilize the charged transition states that lead to racemization. However, peptide solubility often dictates using DMF. If you must use DMF, ensure you are using the Collidine or Base-Free protocols.
References
-
El-Faham, A., & Albericio, F. (2011).[4] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link
-
Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization during the Coupling of N-Alkoxycarbonylamino Acids. Journal of Organic Chemistry, 67(19), 6856–6859. Link
-
Steinauer, R., et al. (1989). Racemization of Proline during Peptide Coupling.[1][2][5] Biochemical and Biophysical Research Communications, 162(3), 1025-1029. Link
Sources
troubleshooting low yield in solid-phase peptide synthesis
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yield in SPPS. As Senior Application Scientists, we have compiled this resource to provide not only procedural steps but also the underlying scientific principles to empower your research.
A Systematic Approach to Troubleshooting Low Yield
Low peptide yield in SPPS can be a frustrating issue, often stemming from a variety of factors throughout the synthesis process. The primary causes can be broadly categorized into three main areas: incomplete peptide chain assembly, premature cleavage of the peptide from the resin, and inefficient final cleavage and workup.[1] A systematic approach is crucial for identifying and resolving the root cause of low yield.
Q1: My final peptide yield is significantly lower than expected. Where do I even begin to troubleshoot?
A low final yield can result from problems at any stage. The first and most critical step is to determine whether the issue lies with the on-resin synthesis or with the final cleavage and work-up procedure.[2]
A test cleavage on a small sample of the peptide-resin is the most effective diagnostic tool.[2] Analysis of this small-scale cleavage mixture by mass spectrometry (MS) and high-performance liquid chromatography (HPLC) will provide a clear picture of what is on the resin.[3]
-
If the target peptide mass is present in the test cleavage: The on-resin synthesis was at least partially successful. The low yield is likely due to problems with the final cleavage protocol or subsequent work-up steps.
-
If the target peptide mass is absent or at a very low abundance: The synthesis has likely failed. The investigation should focus on on-resin issues such as incomplete deprotection, poor coupling, or peptide aggregation.[2]
Below is a logical workflow to guide your troubleshooting efforts.
Caption: A systematic workflow for troubleshooting low peptide yield in SPPS.
Section 1: On-Resin Synthesis Problems
If the test cleavage reveals a failed synthesis, the following sections will help you pinpoint the specific on-resin issue.
Incomplete Reactions: Deprotection and Coupling
The success of SPPS hinges on achieving near-quantitative yields at every deprotection and coupling step. Even a small drop in efficiency per cycle can lead to a dramatic decrease in the overall yield of the full-length peptide.[3]
Q2: How can I monitor the completeness of deprotection and coupling reactions during synthesis?
Real-time or at-line monitoring is critical for a successful synthesis.[4] Several qualitative and quantitative methods are available:
-
Kaiser Test (Ninhydrin Test): This is a widely used, sensitive colorimetric test for detecting free primary amines.[1][5] A positive result (blue beads) after a coupling step indicates an incomplete reaction, while a negative result (yellow/colorless beads) after a deprotection step points to incomplete Fmoc removal.[6] It's important to note that the Kaiser test is not reliable for N-terminal proline (a secondary amine), which gives a red-brown color.[1]
-
Isatin Test: This test is useful for detecting secondary amines like proline, where the Kaiser test is ambiguous.[5]
-
UV-Vis Spectroscopy: In Fmoc-based SPPS, the concentration of the dibenzofulvene-piperidine adduct released during deprotection can be quantified by measuring its absorbance at around 301 nm.[7] This provides a quantitative measure of the deprotection efficiency at each step.[4]
Q3: My Kaiser test is positive after coupling. What are the causes of inefficient coupling and how can I fix it?
A positive Kaiser test post-coupling signifies the presence of unreacted N-terminal amines, leading to truncated sequences. Several factors can cause this:
| Potential Cause | Explanation & Causality | Recommended Solutions |
| Steric Hindrance | Bulky side chains of either the incoming amino acid or the N-terminal residue on the resin can physically block the reactive sites.[8][9] | 1. Extend Coupling Time: Allow more time for the reaction to go to completion.[8]2. Double Couple: Repeat the coupling step with a fresh solution of activated amino acid.[2]3. Use Stronger Coupling Reagents: Switch to more potent activators like HATU, HCTU, or COMU, especially for hindered residues.[2][8] |
| Inadequate Activation | The coupling reagent may be old, degraded by moisture, or used in insufficient quantity, leading to incomplete activation of the incoming amino acid. | 1. Use Fresh Reagents: Always use fresh, high-quality coupling reagents and anhydrous solvents.[8]2. Increase Equivalents: Use a higher excess of amino acid and coupling reagents. |
| Peptide Aggregation | The growing peptide chain can fold and aggregate on the resin, making the N-terminal amine inaccessible to reagents.[10] | Refer to the Peptide Aggregation section below for detailed strategies. |
| Poor Resin Swelling | The resin must swell adequately in the synthesis solvent to allow reagents to diffuse to the reaction sites.[11][12] Poor swelling reduces reaction kinetics. | 1. Check Solvent Quality: Ensure DMF/NMP is fresh and anhydrous.2. Choose Appropriate Resin: Select a resin known to have good swelling properties in your chosen solvent system (e.g., polystyrene for non-polar peptides, PEG-based resins for difficult sequences).[11][13] |
Q4: I suspect incomplete Fmoc deprotection. What are the signs and solutions?
Incomplete removal of the Fmoc protecting group is a major cause of low yield, leading to deletion sequences where an amino acid is missing.[14]
Signs of Incomplete Deprotection:
-
A negative or weak Kaiser test result after the deprotection step.
-
Consistently decreasing yield in subsequent cycles, as observed by quantitative Fmoc monitoring.[7]
Troubleshooting Incomplete Deprotection:
| Potential Cause | Explanation & Causality | Recommended Solutions |
| Deprotection Reagent Issues | Piperidine solutions can degrade over time by absorbing CO2 from the air, reducing their basicity and effectiveness.[7] | 1. Use Fresh Reagent: Prepare the 20% piperidine in DMF solution fresh daily.2. Verify Concentration: Ensure the correct concentration is used. |
| Insufficient Reaction Time | While standard protocols are often sufficient, "difficult" or aggregation-prone sequences may require longer exposure to the deprotection reagent.[7][15] | 1. Increase Deprotection Time: Extend the deprotection time (e.g., from 2 x 5 min to 2 x 10 min).2. Elevated Temperature: Performing the deprotection at a slightly elevated temperature (e.g., 35-40°C) can improve efficiency.[7] |
| Peptide Aggregation | Aggregated peptide chains can shield the N-terminal Fmoc group from the deprotection reagent.[15] | Refer to the Peptide Aggregation section below for detailed strategies. |
| Stronger Base Required | For exceptionally difficult sequences, piperidine may not be a strong enough base to efficiently remove the Fmoc group. | Use a Stronger Base: A cocktail of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF can be highly effective.[16] Caution: DBU can increase the risk of aspartimide formation. |
Peptide Aggregation and "Difficult Sequences"
On-resin aggregation is a primary cause of synthesis failure, especially for long or hydrophobic peptides.[10] As the peptide chain elongates, it can form stable secondary structures, like β-sheets, through intermolecular hydrogen bonding. This aggregation physically blocks reactive sites, hindering both deprotection and coupling reactions.[10][17]
Q5: What are the signs of on-resin peptide aggregation?
-
Physical Changes in Resin: The resin beads may shrink, clump together, or fail to swell properly in the synthesis solvent.[2]
-
Sluggish Reactions: Both coupling and deprotection reactions become slow and incomplete, as confirmed by monitoring tests.[2]
-
False Negative Kaiser Test: The test may give a negative result even with incomplete coupling because the aggregated chains block access to the unreacted amines.
Q6: How can I prevent or overcome peptide aggregation?
Several strategies, often used in combination, can disrupt the secondary structures that lead to aggregation.
Caption: Key strategies to mitigate on-resin peptide aggregation.
-
Solvent and Additive Strategies:
-
"Magic" Mixtures: Using a solvent system like NMP/DMSO or adding chaotropic salts (e.g., LiCl) can help to disrupt hydrogen bonds and improve solvation of the peptide-resin complex.[2]
-
-
Process Modifications:
-
Sequence-Based Strategies:
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific Ser or Thr residues introduces a "kink" in the peptide backbone, disrupting the formation of β-sheet structures.[13]
-
Dmb-Gly Dipeptides: Inserting a dipeptide containing a dimethoxybenzyl (Dmb) group on a glycine residue can similarly prevent aggregation.
-
Section 2: Cleavage and Work-up Problems
If your test cleavage confirmed the presence of the target peptide on the resin, but the final yield is low, the issue likely lies in the final cleavage and purification steps.
Q7: My test cleavage looked good, but I recovered very little peptide after the final, large-scale cleavage. What went wrong?
This common scenario points to inefficient cleavage or loss of product during work-up.
| Potential Cause | Explanation & Causality | Recommended Solutions |
| Inefficient Cleavage | The cleavage cocktail may be inappropriate for the peptide's sequence, or the reagents may have degraded. The reaction time might also be insufficient.[20] | 1. Verify Cleavage Cocktail: Ensure the cocktail and scavengers are appropriate for your peptide's amino acids (e.g., use TIS for Trp, EDT for Cys). A common cocktail is 95% TFA, 2.5% water, 2.5% TIS.[20]2. Use Fresh Reagents: TFA is hygroscopic and scavengers can oxidize. Use fresh, high-quality reagents.[21]3. Increase Cleavage Time: For long peptides or those with difficult-to-remove protecting groups (e.g., Arg(Pbf)), extend the cleavage time to 4-6 hours or longer.4. Repeat Cleavage: If you suspect incomplete cleavage, you can re-subject the resin to a fresh cleavage cocktail.[21] |
| Precipitation Issues | The peptide may be soluble or form a very fine, difficult-to-pellet precipitate in cold diethyl ether. | 1. Concentrate TFA: Before adding to ether, carefully reduce the volume of the TFA solution under a stream of nitrogen.[21]2. Use a Different Ether: Try precipitating with methyl-tert-butyl ether (MTBE).3. Increase Ether Volume: Use a larger volume of cold ether (e.g., 20-fold excess).4. Extended Chilling: Allow the peptide to precipitate at -20°C for a longer period (e.g., overnight). |
| Premature Cleavage | The linker attaching the peptide to the resin may not be fully stable to the repeated deprotection steps (especially with DBU), causing gradual loss of peptide during the synthesis.[1] | 1. Select a More Stable Linker: For long syntheses, choose a linker with higher stability to the synthesis conditions.2. Neutralize Solvents: Ensure all solvents are free from acidic impurities that could slowly cleave acid-labile linkers.[1] |
Section 3: Experimental Protocols
Protocol 1: The Kaiser (Ninhydrin) Test
Objective: To qualitatively detect the presence of free primary amines on the peptide-resin.[5]
Materials:
-
Reagent A: 5% (w/v) ninhydrin in ethanol.[20]
-
Reagent B: 80% (w/v) phenol in ethanol.[20]
-
Reagent C: 0.001 M potassium cyanide (KCN) in pyridine.[20]
-
Small glass test tubes
-
Heating block or water bath (100-110°C)
Procedure:
-
Place a small sample of resin beads (approx. 5-10 mg) into a clean test tube.[20]
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.[2][6]
-
Remove the tube and observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Recommended Action (Post-Coupling) |
| Intense blue beads and solution | Incomplete coupling.[6] | Perform a double coupling.[2] |
| Yellow/colorless beads and solution | Complete coupling.[6] | Proceed to the next deprotection step. |
| Yellow beads, blue solution | Nearly complete coupling.[6] | Consider extending coupling time or proceeding with caution. |
Protocol 2: Small-Scale Test Cleavage
Objective: To assess the success of the on-resin synthesis before committing to a large-scale cleavage.[2]
Materials:
-
Dried peptide-resin sample (approx. 20-30 mg)
-
Cleavage cocktail (e.g., 95% TFA / 2.5% Water / 2.5% TIS)
-
Small reaction vessel (e.g., 1.5 mL microcentrifuge tube)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Place the dried peptide-resin in the reaction vessel.
-
Add the cleavage cocktail (e.g., 200-300 µL) to the resin.
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.[2]
-
Filter the cleavage mixture away from the resin beads into a new tube.
-
Precipitate the peptide by adding the cleavage mixture dropwise into a larger tube containing a 10-fold volume of cold diethyl ether.[20]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the peptide pellet under a gentle stream of nitrogen.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) for MS and HPLC analysis.
References
-
CSBio. An Introduction to Process Analytical Technologies in Solid Phase Peptide Synthesis (SPPS). [Link]
-
PubMed. Incomplete Fmoc deprotection in solid-phase synthesis of peptides. [Link]
-
PubMed. Analytical Methods for the Monitoring of Solid Phase Organic Synthesis. [Link]
-
Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. [Link]
-
Peptide Primers. Peptide Synthesis for Beginners. [Link]
-
PubMed. SPPS resins impact the PNA-syntheses' improvement. [Link]
-
Reaction Chemistry & Engineering (RSC Publishing). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. [Link]
-
Vapourtec Ltd. Peptide Synthesis | Solid-Phase | SPPS. [Link]
-
Mastering Chemistry. Mastering Solid Phase Peptide Synthesis (SPPS). [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
International Journal of Medical Sciences. SPPS Resins Impact the PNA-Syntheses' Improvement. [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). [Link]
-
Spiral. Jetting manufacturing of resins for solid-phase peptide synthesis. [Link]
-
Dilun Biotechnology. Commonly Used Colorimetric Reagents in SPPS peptide solutions. [Link]
-
PMC. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]
-
ResearchGate. Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. [Link]
-
ACS Publications. Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test | Analytical Chemistry. [Link]
-
ResearchGate. Guide for Resin and Linker Selection in Solid-Phase Peptide Synthesis. [Link]
-
Biovera Research. Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]
-
Amerigo Scientific. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. [Link]
-
PMC. Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer's β. [Link]
-
Mesa Labs. SPPS Tips For Success Handout. [Link]
-
MDPI. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
-
Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
Vapourtec Ltd. Solid-phase peptide synthesis:. [Link]
-
CEM Corporation. SPPS Technology. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. csbio.com [csbio.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 12. bachem.com [bachem.com]
- 13. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 18. vapourtec.com [vapourtec.com]
- 19. SPPS Technology [cem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
managing aggregation of peptides containing beta-homohydroxyproline
Technical Support Center: -Homohydroxyproline Peptide Optimization
Topic: Managing Aggregation of Peptides Containing
Introduction: The -hHyp Paradox
Welcome to the Technical Support Center. You are likely here because your peptide containing
This guide treats your peptide not just as a chemical sequence, but as a foldamer with high self-assembly potential.
Module 1: Troubleshooting Synthesis (SPPS)
Current Status: Low crude yield, "missing" sequences in Mass Spec, or resin clumping.
The Core Issue: On-Resin Association
Unlike standard
Troubleshooting Protocol
Q: My coupling efficiency drops significantly after the introduction of
A: You must disrupt the inter-chain hydrogen bonding network on the solid support. Standard DMF is often insufficient.
Step-by-Step Optimization:
-
Switch Solvent System: Move from pure DMF to a "Magic Mixture" for coupling and washing steps.
-
Recipe: DCM:DMF:NMP (1:1:1) + 1% Triton X-100.
-
Why: DCM swells the polystyrene core; NMP/DMF solvates the peptide; Triton X-100 disrupts hydrophobic aggregation.
-
-
Thermal Disruption (Microwave):
-
Protocol: Apply microwave energy at 75°C (max) for 5 minutes during coupling.
-
Caution: Do not exceed 75°C for
-hHyp to avoid potential elimination of the hydroxyl group or racemization, though -amino acids are generally robust.
-
-
Coupling Reagents:
-
Use HATU/HOAt instead of HBTU/HOBt. The Aza-analog (HOAt) is superior at stabilizing the activated ester in hindered
-amino acids.
-
Q: The resin has turned into a sticky gel block. Is it recoverable?
A: Potentially. This indicates "hydrophobic collapse" combined with H-bonding.
-
Wash the resin with hot DMF (50°C) .
-
Wash with 100% DCM .
-
Perform a "chaotropic wash" with 0.1 M Urea in DMF .
-
Resume synthesis using the solvent changes listed above.
Visual Workflow: Synthesis Logic
Figure 1: Decision matrix for recovering and optimizing SPPS of aggregation-prone
Module 2: Purification & Solubilization
Current Status: Peptide precipitates in water/acetonitrile, broad HPLC peaks, or high back-pressure.
The Core Issue: The "Foldamer" Effect
14-helix12-helixTroubleshooting Protocol
Q: My peptide is insoluble in Water/Acetonitrile. Adding DMSO didn't help. What next?
A: Stop adding DMSO. For
The "HFIP Reset" Protocol:
-
Dissolve the crude lyophilized powder in 100% HFIP .
-
Observation: The solution should become clear immediately as HFIP is a potent hydrogen bond disruptor.
-
-
Sonicate for 5 minutes.
-
Evaporate the HFIP (using a stream of nitrogen or speed-vac) to form a thin film.
-
Reconstitution: Redissolve this film in your HPLC mobile phase (e.g., 20% ACN/Water). The peptide will often remain monomeric long enough for purification.
Q: I see "Ghost Peaks" or extremely broad peaks on HPLC.
A: This is on-column aggregation. The peptide is transitioning between monomer and oligomer states during the run.
Corrective Actions:
-
Heated Column: Set your HPLC column oven to 60°C . High temperature destabilizes the H-bonds of the
-peptide backbone. -
Chaotropic Mobile Phase: Add 0.1% TFA (standard) but consider adding 10% Isopropanol to Mobile Phase B. If aggregation persists, use a stationary phase with a larger pore size (300 Å instead of 100 Å) to prevent physical entrapment.
Data: Solvent Efficacy Table
| Solvent | Mechanism | Suitability for |
| Water | Hydrophobic effect drives aggregation | Poor (unless highly charged) |
| DMSO | Solvates hydrophobic patches | Moderate (Can induce structuring) |
| Acetonitrile | Standard organic modifier | Poor (often causes precipitation) |
| HFIP | Disrupts H-bonds & Helices | Excellent (Best for initial dissolution) |
| 6M Guanidine | Chaotropic denaturation | Good (Hard to remove; use for analysis only) |
Module 3: Storage & Handling
Current Status: Peptide worked yesterday, but today the solution is cloudy or activity is lost.
The Core Issue: Nucleation
Even if purified to homogeneity,
Best Practices
-
Lyophilization: Store exclusively as a powder.
-
Aliquot Immediately: Never freeze-thaw a stock solution. If you must store a solution, use 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) treated films (see Module 2) and store dry at -20°C. Reconstitute only immediately before use.
-
Vessel Choice: Use Low-Bind Polypropylene tubes.
-peptides are "sticky" and will coat standard Eppendorf tubes, effectively lowering your concentration.
Visual Workflow: Solubilization Pathway
Figure 2: The "HFIP Reset" pathway for solubilizing stubborn
References
-
Seebach, D., & Gardiner, J. (2008).
-Peptidic Peptidomimetics. Accounts of Chemical Research.-
Relevance: Found
-peptide secondary structures (helices) and stability.[2]
-
-
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.
- Relevance: Explains the folding propensity of non-natural backbones which drives aggreg
-
Stanger, K. S., et al. (2009). HFIP as a solvent for solid-phase peptide synthesis of difficult peptides. Journal of Peptide Science.
- Relevance: Validates the use of fluorinated solvents to break aggreg
-
Bachem Technical Guides. (2021). Care and Handling of Amyloid Peptides.
- Relevance: Provides the "HFIP film" protocol adapted here for -hHyp peptides due to their similar aggreg
-
Albericio, F., et al. (2013). Solid-Phase Synthesis of Difficult Peptides. Methods in Molecular Biology.
- Relevance: Source for the "Magic Mixture" solvent str
strategies for improving the efficiency of difficult coupling steps in SPPS
Topic: Strategies for Improving the Efficiency of Difficult Coupling Steps
Welcome to the Advanced Application Support Center. Current Status: Online | Tier: Level 3 (Method Development)
Executive Summary: "Difficult sequences" in Solid-Phase Peptide Synthesis (SPPS) are rarely caused by simple chemical reactivity failures. Instead, they are typically physical phenomena: intermolecular aggregation (β-sheet formation) or steric hindrance (N-methylation, bulky side chains). This guide moves beyond basic troubleshooting to provide structural, chemical, and physical interventions for your most intractable sequences.[1]
Phase 1: Chemical Optimization (The Reagent Tier)
Q: I am using standard HBTU/DIEA activation, but my coupling yields drop significantly after 10 residues. Should I just double couple?
A: Double coupling with the same chemistry often yields diminishing returns if the failure is due to steric occlusion or aggregation. You need to upgrade the "engine" of your coupling reaction.
The Solution: Switch to HATU or PyAOP for difficult steps.
-
Why: HBTU generates an OBt ester.[2] HATU generates an OAt ester (7-azabenzotriazole). The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance (neighboring group participation) via hydrogen bonding to the incoming amine, stabilizing the transition state and accelerating the reaction by orders of magnitude compared to HBTU.
Critical Warning (Guanidinylation): If you use HBTU or HATU (Uronium salts), you must minimize the time the activated acid sits with the base before hitting the resin. Excess uronium reagent can react with the N-terminal amine to form a guanidino cap, permanently terminating the chain.
-
Alternative: Use PyBOP or PyAOP (Phosphonium salts).[2] These do not cause guanidinylation and can be used in excess for slow cyclizations or difficult couplings.[2]
Comparative Reagent Table:
| Reagent Class | Reagent | Active Ester | Best Use Case | Risk Factor |
| Standard | HBTU / HCTU | OBt / 6-Cl-OBt | Routine linear sequences. | Guanidinylation if slow.[2] |
| High-Efficiency | DIC + Oxyma Pure | Oxyma | Modern Standard. Safer than HOBt (non-explosive). Excellent suppression of racemization. | Low. |
| Power | HATU | OAt | Sterically hindered AAs (Aib, N-Me), cyclization. | High cost; Guanidinylation. |
| Safe Power | PyAOP | OAt | Difficult couplings where long reaction time is needed. | No Guanidinylation. |
Phase 2: The Environment (Solvation & Chaotropes)
Q: My resin isn't swelling properly, and the reaction mixture looks "gel-like." What is happening?
A: You are witnessing on-resin aggregation .[1][3][4] The growing peptide chains are interacting with each other (forming β-sheets) rather than the solvent.[1][5][6] This "steric zipper" locks the N-terminus inside a hydrophobic core, making it inaccessible to reagents.
The Solution: Disrupt the hydrogen bond network using Chaotropic Salts or High-Swelling Solvents .[4]
Protocol: Chaotropic Wash Strategy
-
Preparation: Dissolve 0.8 M LiCl (Lithium Chloride) or 4 M KSCN (Potassium Thiocyanate) in DMF.
-
Wash: Perform 3 x 2-minute washes of the resin with this solution before adding the coupling mixture.
-
Coupling: You can also perform the coupling reaction in this chaotropic solution (using PyBOP as the activator, as salts can interfere with some uronium activations).
The "Magic Mixture" (Kent's Cocktail): For extreme aggregation, replace standard DMF with:
Phase 3: Structural Disruption (The "Nuclear Option")
Q: I have tried HATU, microwaves, and LiCl, but the coupling at the hydrophobic region (e.g., Val-Ile-Ala) still fails. What now?
A: If you cannot force the reaction chemically or physically, you must change the architecture of the peptide backbone.
The Solution: Incorporate Pseudoproline Dipeptides (Ψ-Pro) .
Mechanism: Pseudoprolines are dipeptides where a Serine, Threonine, or Cysteine residue is reversibly protected as an oxazolidine or thiazolidine ring.[5][8][9]
-
The Kink: This cyclic structure forces the peptide backbone into a cis-amide conformation (similar to Proline).[8]
-
The Break: This "kink" disrupts the continuous β-sheet hydrogen bonding network, solvating the chain and exposing the N-terminus for the next coupling.
-
The Release: Upon final cleavage with TFA, the ring hydrolyzes, regenerating the native Ser/Thr/Cys residue.
Implementation Rule: Insert a Pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(ΨMe,Me pro)-OH) every 5–6 residues in a hydrophobic run.
Phase 4: Energy Input (Microwave & Heat)
Q: Can I just blast every coupling with microwave energy (75°C) to fix this?
A: No. While kinetic energy overcomes activation barriers, indiscriminate heating causes racemization and side reactions in specific amino acids.
Microwave Safety Protocol:
| Amino Acid | Risk | Recommended Protocol |
| Cysteine (Cys) | High Racemization (L -> D) | Do NOT Heat. Couple at Room Temp (RT) or max 50°C. Use Collidine/Oxyma. |
| Histidine (His) | High Racemization (L -> D) | Do NOT Heat. Couple at RT or max 50°C. |
| Arginine (Arg) | Keep coupling times short. | |
| Aspartic Acid (Asp) | Aspartimide formation (Asp-Gly) | Add 0.1 M HOBt to the deprotection cocktail (Piperidine) to suppress base-catalyzed imide formation. |
Visualizing the Workflow
The following diagram illustrates the decision matrix for handling difficult couplings.
Caption: Decision Logic for Optimizing Difficult SPPS Couplings. Note the escalation from chemical to physical to structural interventions.
Phase 5: Diagnostics (Don't Fly Blind)
Q: I used the Kaiser test to check coupling, and it was negative (yellow), but my mass spec shows a deletion. Why?
A: The Kaiser test detects primary amines . It fails if:
-
The N-terminus is a secondary amine (Proline, N-methyl amino acids, or Pseudoprolines).
-
The resin is so aggregated that the ninhydrin reagent cannot penetrate the core (False Negative).
The Solution: Use the Chloranil Test or TNBS Test for secondary amines.
-
Chloranil: Detects secondary amines (turns blue/green).
-
Micro-cleavage: The only 100% reliable method. Cleave 2-5 mg of resin for 30 mins and run HPLC/MS.
References
-
Mutter, M., et al. (2004). "Pseudoproline dipeptides: Powerful tools for the synthesis of difficult sequences."[5][9][10] Journal of Peptide Science.
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt." Chemistry - A European Journal.
-
Collins, J. M., et al. (2014). "Microwave-Enhanced SPPS." CEM Corporation Technical Notes.
-
Sampson, W. R., et al. (1992). "The synthesis of difficult peptides using 'magic mixtures'."[3][4] Peptides: Chemistry and Biology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Pseudoproline - Wikipedia [en.wikipedia.org]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cpcscientific.com [cpcscientific.com]
- 8. chempep.com [chempep.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. merckmillipore.com [merckmillipore.com]
Validation & Comparative
NMR and mass spectrometry characterization of Boc-L-beta-Homohydroxyproline(OBzl)-DCHA
An In-Depth Comparative Guide to the Spectroscopic Characterization of Boc-L-beta-Homohydroxyproline(OBzl)-DCHA
Introduction: The Structural Significance of a Protected Amino Acid Derivative
In the landscape of peptide synthesis and drug discovery, non-natural amino acids like β-homo-amino acids are invaluable building blocks. They are utilized to create peptidomimetics with enhanced stability against enzymatic degradation, improved pharmacokinetic properties, and unique conformational constraints.[1] this compound is a key derivative, incorporating three critical functionalities: the tert-butyloxycarbonyl (Boc) group for N-terminal protection, the benzyl (Bzl) ether protecting the hydroxyl group, and a dicyclohexylamine (DCHA) salt to improve crystallinity and handling of the carboxylic acid.
Given its complex structure and the stereochemical fidelity required in peptide synthesis, unambiguous characterization is not merely a quality control step but a foundational requirement for its successful application. This guide provides an in-depth analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the comprehensive characterization of this molecule. We will explore the causality behind experimental choices, present detailed protocols, and compare these methods against other analytical alternatives, providing a holistic view for researchers and drug development professionals.
Part I: Unraveling the Structure with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the elucidation of molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments provides a complete structural fingerprint.
Expert Insight: Why NMR is the Gold Standard
The choice of NMR as the primary tool is dictated by its ability to provide a non-destructive, comprehensive overview of the entire molecule. Unlike mass spectrometry, which provides information on mass-to-charge ratio and fragmentation, NMR confirms the precise arrangement and bonding of atoms. For a chiral molecule with multiple protecting groups, NMR is essential to confirm that the structural integrity has been maintained through synthesis and that the correct isomer is present. The chemical shifts and coupling constants are exquisitely sensitive to the local electronic and steric environment, allowing for the definitive assignment of nearly every atom in the structure.
Diagram: Chemical Structure and Proton Labeling
Below is the chemical structure of the Boc-L-beta-Homohydroxyproline(OBzl) moiety with key protons labeled for the subsequent NMR discussion. The DCHA counter-ion is shown separately.
A placeholder image is used above. A real implementation would generate the structure with labels.
Caption: Structure of Boc-L-beta-Homohydroxyproline(OBzl) with key proton groups for ¹H NMR assignment.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is often preferred for good solubility of protected amino acids, while DMSO-d₆ can be useful for observing exchangeable protons like N-H.
-
Data Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer.
-
¹H NMR: Acquire with a spectral width of ~16 ppm, a 30-degree pulse, and a relaxation delay of 2 seconds. Typically, 16-32 scans are sufficient.
-
¹³C NMR: Acquire using a proton-decoupled pulse program. A wider spectral width (~220 ppm) is necessary. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be required for a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum provides the first and most detailed fingerprint of the molecule. The integration of signals confirms the number of protons in a given environment, and their splitting patterns (multiplicity) reveal adjacent protons.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Boc (t-Butyl) | ~1.45 | Singlet (s) | 9H | Magnetically equivalent methyl protons with no adjacent protons. |
| DCHA (Aliphatic) | 1.0 - 2.1 | Broad Multiplets (br m) | ~22H | Overlapping signals from the two cyclohexyl rings of the DCHA counter-ion. |
| Proline Ring CH₂ | 1.8 - 2.3 | Multiplets (m) | 4H | Diastereotopic protons of the pyrrolidine ring, leading to complex splitting. |
| Proline Ring CH | 3.4 - 4.5 | Multiplets (m) | 3H | Protons adjacent to the nitrogen and the hydroxyl-bearing carbon. |
| Benzyl CH₂ | ~4.5 | Singlet (s) or AB quartet | 2H | Protons of the O-CH₂-Ph group. Can be a singlet or a pair of doublets if diastereotopic. |
| Benzyl Ar-H | ~7.35 | Multiplet (m) | 5H | Aromatic protons of the benzyl protecting group. |
| Amide N-H | ~5.0 - 5.5 | Doublet (d) or Broad (br) | 1H | Coupling to the adjacent CH proton. Signal may be broad due to rotational isomers (rotamers) around the N-Boc bond. |
¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon environments.
| Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Boc (CH₃) | ~28.5 | Characteristic upfield signal for the t-butyl methyl carbons.[2] |
| DCHA (CH₂) | 25 - 55 | Aliphatic carbons of the cyclohexyl rings. |
| Proline Ring (CH₂) | 25 - 60 | Carbons within the pyrrolidine ring framework. |
| Boc Quaternary C | ~80.5 | The quaternary carbon of the t-butyl group, a key identifier for the Boc protector.[2] |
| Proline Ring (CH) | 55 - 75 | Carbons bonded to heteroatoms (N and O). |
| Benzyl (CH₂) | ~70 | The benzylic ether carbon. |
| Benzyl Aromatic C | 127 - 138 | Aromatic carbons. The ipso-carbon (attached to O-CH₂) is typically the most downfield. |
| Boc Carbonyl (C=O) | ~155 | The urethane carbonyl carbon of the Boc group.[3] |
| Carboxylate (COO⁻) | ~175 - 180 | The deprotonated carboxylic acid carbon, shifted downfield due to its electronegative environment. |
Part II: Confirming Identity and Purity with Mass Spectrometry (MS)
Mass spectrometry is an essential complementary technique that provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), offers further structural confirmation. Electrospray Ionization (ESI) is the method of choice for protected amino acids as it is a soft ionization technique that typically keeps the intact molecule charged and observable.
Expert Insight: The Power of ESI-MS for Protected Peptides
For a compound like this, ESI-MS serves two primary purposes. First, it provides an exact mass measurement, which is a critical quality attribute confirming the elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass to within a few parts per million, leaving no ambiguity about the molecular formula. Second, tandem mass spectrometry (MS/MS) allows us to isolate the molecular ion and induce fragmentation. The resulting fragments are diagnostic of the protecting groups and the core amino acid structure. The characteristic losses of moieties like the Boc group are well-documented and serve as a reliable validation of the structure.[4][5]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
-
Infusion and Ionization: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Mass Analysis:
-
Full Scan MS: Acquire a full scan spectrum to identify the molecular ion. For this compound (C₃₀H₄₈N₂O₅, MW = 516.71 g/mol )[6], we would expect to see the free acid form after dissociation of the DCHA salt in solution. The free acid (Boc-L-beta-Homohydroxyproline(OBzl)-OH) has a molecular weight of 335.39 g/mol . We would look for [M+H]⁺ at m/z 336.4, [M+Na]⁺ at m/z 358.4, or [M-H]⁻ at m/z 334.4. The intact salt might also be observed under very soft conditions.
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ ion (m/z 336.4) in the first mass analyzer, subject it to collision-induced dissociation (CID), and analyze the resulting fragments in the second mass analyzer.
-
Data Interpretation: Fragmentation Pathways
The fragmentation of Boc-protected amino acids is highly predictable. The tert-butyl group is prone to facile cleavage, providing signature neutral losses.
| Observed Ion (m/z) | Identity / Neutral Loss | Interpretation |
| 336.4 | [M+H]⁺ | Protonated molecular ion of the free acid. |
| 280.3 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da). A very common fragmentation for Boc groups.[4][5] |
| 236.3 | [M+H - C₅H₉O₂]⁺ or [M+H - Boc]⁺ | Loss of the entire Boc group (100 Da). This confirms the presence of the N-terminal protector. |
| 180.2 | [M+H - Boc - C₄H₈]⁺ | Subsequent loss of isobutylene from the protonated amine after Boc loss. |
| 91.1 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl group. |
Visualization: ESI-MS/MS Fragmentation Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1217528-91-0 | this compound | Next Peptide [nextpeptide.com]
A Comparative Guide to the Conformational Effects of Homoproline vs. Proline in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Proline, the Unique Conformational Fulcrum
Proline, with its unique cyclic structure where the side chain loops back to the backbone amide nitrogen, is a cornerstone of peptide and protein architecture.[1][2][3] This secondary amine structure imparts significant conformational rigidity, profoundly influencing the local and global structure of peptides.[3] Key conformational effects of proline include:
-
"Helix Breaker" and "Turn Inducer": Proline's rigid pyrrolidine ring restricts the backbone dihedral angle phi (φ) to approximately -60° to -75°, disrupting the formation of α-helices and β-sheets.[3][4] This inherent constraint makes proline a frequent constituent of β-turns, where it facilitates the sharp chain reversals necessary for a compact globular structure.[4]
-
Cis-Trans Isomerization: Unlike other amino acids where the trans conformation of the peptide bond is overwhelmingly favored, the energy barrier between the cis and trans isomers of the Xaa-Pro bond is significantly lower. This allows for a substantial population of the cis isomer, which can act as a conformational switch, influencing protein folding, dynamics, and molecular recognition events.[1][2]
-
Polyproline II (PPII) Helix Formation: Proline-rich sequences can adopt a unique left-handed helical structure known as the polyproline II (PPII) helix.[5][6] This extended conformation is crucial for various biological processes, including signal transduction and protein-protein interactions.
Homoproline: Expanding the Conformational Landscape
Homoproline, also known as pipecolic acid, is a proline analog with an expanded six-membered ring. This seemingly subtle change in ring size has significant implications for the conformational landscape of a peptide. The increased flexibility of the six-membered ring compared to the five-membered ring of proline alters the accessible dihedral angles and the energetic favorability of different conformations.
Comparative Conformational Analysis: A Head-to-Head Look
While direct, side-by-side experimental comparisons in the same peptide context are not abundant in the literature, we can infer the conformational differences based on the structural properties of proline and homoproline, supported by studies on various proline analogs.
| Feature | Proline (5-membered ring) | Homoproline (6-membered ring) | Rationale & Implications |
| Backbone Flexibility | Highly restricted φ angle (-60° to -75°) | Less restricted φ angle, greater conformational space | The larger ring of homoproline allows for more conformational freedom, potentially enabling the adoption of structures less accessible to proline-containing peptides. |
| β-Turn Propensity | High propensity for type I and II β-turns | Likely reduced propensity for classical β-turns | The ideal dihedral angles for canonical β-turns are more readily adopted by the constrained proline ring. Homoproline's flexibility might favor more open or alternative turn-like structures. |
| Polyproline II (PPII) Helix Stability | Strong stabilizer of PPII helices | Potentially a weaker stabilizer or inducer of altered helical parameters | The precise geometry of the pyrrolidine ring is crucial for the characteristic PPII structure. The larger piperidine ring of homoproline would likely alter the helical pitch and residues per turn. |
| Cis-Trans Isomerization | Significant population of the cis isomer | Energetics of cis-trans isomerization are altered | The steric environment around the peptide bond is different in homoproline, which will affect the relative energies of the cis and trans isomers. The specific impact (increase or decrease in cis population) would be sequence-dependent. |
| Proteolytic Stability | Proline-containing sequences often exhibit resistance to proteolysis | Expected to confer a high degree of proteolytic resistance | The bulky, cyclic nature of both proline and homoproline sterically hinders the approach of proteases.[1][2][3] |
Experimental Workflows for Comparative Analysis
To empirically determine the conformational effects of substituting proline with homoproline, a multi-pronged approach employing spectroscopic and computational techniques is recommended.
Peptide Synthesis and Purification
The first step is the synthesis of the peptide pairs (one with proline, one with homoproline) for comparison.
Workflow: Solid-Phase Peptide Synthesis (SPPS) and Purification
Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
-
Resin Swelling and Loading: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF). Load the first Fmoc-protected amino acid.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (either Fmoc-Pro-OH or Fmoc-HomoPro-OH) using a coupling reagent such as HBTU in the presence of a base like N,N-diisopropylethylamine (DIEA). Add this to the deprotected resin.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.
Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
-
Column: Utilize a C18 stationary phase column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient of increasing Mobile Phase B to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.
-
Detection: Monitor the elution profile at 220 nm and 280 nm (if aromatic residues are present).
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peak and analyze their purity by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[7][8]
Workflow: CD Spectroscopic Analysis
Protocol: Comparative CD Analysis
-
Sample Preparation: Prepare solutions of both the proline- and homoproline-containing peptides at a concentration of 50-100 µM in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Instrument Setup: Use a calibrated spectropolarimeter. Purge the instrument with nitrogen gas. Set the temperature, typically to 25°C.
-
Data Acquisition: Record the CD spectra in the far-UV region (e.g., 190-260 nm) using a 1 mm pathlength quartz cuvette.
-
Data Processing: Subtract the buffer baseline from the peptide spectra. Convert the raw data (in millidegrees) to mean residue ellipticity (MRE).
-
Analysis: Compare the CD spectra of the two peptides. Look for changes in the position and intensity of characteristic peaks:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random Coil: A strong negative band around 200 nm.
-
PPII Helix: A weak positive band around 228 nm and a strong negative band around 206 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-resolution information on peptide conformation and dynamics.[9][10][11][12]
Workflow: NMR Spectroscopic Analysis
Protocol: Comparative NMR Analysis
-
Sample Preparation: Dissolve the lyophilized peptides in a suitable solvent, typically H2O/D2O (9:1) or D2O, containing a deuterated buffer.
-
Data Acquisition: Acquire a series of 1D and 2D NMR experiments, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (<5 Å), which are crucial for 3D structure determination.
-
HSQC (Heteronuclear Single Quantum Coherence): If isotopically labeled (¹³C, ¹⁵N) peptides are used, for resonance assignment and dynamics studies.
-
-
Resonance Assignment: Assign the proton chemical shifts for both peptides.
-
Structural Analysis:
-
Chemical Shift Index (CSI): Analyze the deviation of CαH chemical shifts from random coil values to identify secondary structure elements.
-
NOE Analysis: Look for characteristic NOE patterns. For example, strong dNN(i, i+1) NOEs are indicative of helical structures, while strong dαN(i, i+1) NOEs suggest extended conformations.
-
J-Coupling Constants: Measure ³J(HN,Hα) coupling constants to obtain information about the φ dihedral angle.
-
-
Cis-Trans Isomerization: Look for multiple sets of resonances for residues around the Pro/HomoPro residue, which indicate the presence of both cis and trans isomers. The relative integrals of these peaks can be used to quantify the cis/trans ratio. NOESY spectra can also be used to distinguish between cis and trans isomers based on the presence or absence of specific cross-peaks.
Computational Modeling
Molecular dynamics (MD) simulations can provide a dynamic, atomistic view of the conformational landscape of the peptides.[5][6]
Workflow: Computational Modeling
Protocol: Comparative MD Simulations
-
System Setup: Build the initial 3D structures of the proline- and homoproline-containing peptides. Solvate each peptide in a box of explicit water molecules and add counter-ions to neutralize the system.
-
Minimization and Equilibration: Perform energy minimization to remove steric clashes, followed by a short period of MD simulation with position restraints on the peptide to allow the solvent to equilibrate.
-
Production Simulation: Run a long (nanoseconds to microseconds) production MD simulation without restraints.
-
Analysis: Analyze the trajectories to compare:
-
Ramachandran Plots: To visualize the accessible φ/ψ dihedral angle space for the Pro/HomoPro residue and its neighbors.
-
Secondary Structure Propensity: To calculate the probability of each residue being in a helical, sheet, or turn conformation.
-
Hydrogen Bonding Patterns: To identify stable intramolecular hydrogen bonds that define secondary structures.
-
Free Energy Landscapes: To map the conformational energy landscape and identify the most stable conformations.
-
Impact on Biological Activity
The conformational changes induced by substituting proline with homoproline can have a profound impact on a peptide's biological activity. For example, if a specific β-turn conformation is required for receptor binding, the reduced turn propensity of homoproline could lead to a decrease in affinity. Conversely, if a more flexible conformation is advantageous for binding, the homoproline analog might enhance activity. The increased proteolytic resistance of homoproline-containing peptides could also lead to improved pharmacokinetic properties.
Conclusion
The substitution of proline with its six-membered ring homolog, homoproline, is a powerful tool for modulating the conformational properties of peptides. While proline rigidly enforces specific structural motifs, homoproline offers a greater degree of conformational flexibility. This guide provides a framework for the systematic comparison of these two important amino acids, from peptide synthesis to detailed structural analysis using a combination of experimental and computational techniques. By understanding the nuanced conformational effects of homoproline, researchers can rationally design peptides with tailored structures, improved stability, and enhanced biological activity for a wide range of therapeutic and biotechnological applications.
References
- Berisio, R., et al. (2009). Conformations and free energy landscapes of polyproline peptides. Biophysical Journal, 97(11), 3025-3033.
- Karle, I. L. (1999).
- Raines, R. T. (2017). Proline and its discontents. Journal of Peptide Science, 23(7-8), 491-499.
- Moradi, M., et al. (2009). Conformations and free energy landscapes of polyproline peptides. Proceedings of the National Academy of Sciences, 106(47), 19809-19814.
-
Science.gov. (n.d.). proline-rich antibacterial peptide: Topics by Science.gov. Retrieved from [Link]
-
MDPI. (2025). Helix Folding in One Dimension: Effects of Proline Co-Solvent on Free Energy Landscape of Hydrogen Bond Dynamics in Alanine Peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Conformational analysis by HRMAS NMR spectroscopy of resin-bound homo-peptides from C?-methyl-leucine. Retrieved from [Link]
-
Academia.edu. (n.d.). X-Ray Crystallographic Structure and Absolute Configuration of the Cyclic Diamino Acid Peptide: Cyclo( l -HomoCySH - l -HomoCySH). Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and stability of collagen mimetic peptides featuring δ-heteroatom-substituted prolines. Retrieved from [Link]
-
PubMed. (2025). Synthesis and stability of collagen mimetic peptides featuring δ-heteroatom-substituted prolines. Retrieved from [Link]
-
bioRxiv. (2025). Supramolecular assembly of collagen mimetic peptide D-periodic fibrils and nanoassemblies. Retrieved from [Link]
-
Indian Academy of Sciences. (1985). Proton NMR studies of peptide conformations. Retrieved from [Link]
-
Chapman University Digital Commons. (n.d.). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025). Designed Peptides with Homochiral and Heterochiral Diproline Templates as Conformational Constraints. Retrieved from [Link]
-
YouTube. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. Retrieved from [Link]
-
MDPI. (2021). Collagen Mimetic Peptides. Retrieved from [Link]
-
PubMed. (1995). Proline motifs in peptides and their biological processing. Retrieved from [Link]
-
ResearchGate. (n.d.). Circular dichroism spectra of linear and cyclic peptides.... Retrieved from [Link]
-
PubMed. (1993). Proline-dependent structural and biological properties of peptides and proteins. Retrieved from [Link]
-
Springer. (n.d.). HPLC of Peptides and Proteins. Retrieved from [Link]
-
PubMed. (2003). Conformational analysis by HRMAS NMR spectroscopy of resin-bound homo-peptides from C(alpha)-methyl-leucine. Retrieved from [Link]
-
Moodle@Units. (n.d.). Circular Dichroism of Peptides. Retrieved from [Link]
-
PMC. (n.d.). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Retrieved from [Link]
-
Digital Commons @ Southern University and A&M College. (n.d.). Conformational analysis of small peptides by circular dichroism. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S1. Molecular model used to obtain the energy profiles of proline.... Retrieved from [Link]
-
bioRxiv. (2024). Helical Twists and β-Turns in Structures at Serine–Proline Sequences: Stabilization of cis-Proline and type VI β-turns via C–H/O interactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Probing the structural determinants of type II' beta-turn formation in peptides and proteins. Retrieved from [Link]
-
ResearchGate. (n.d.). Circular dichroism (CD) spectra of peptides without (solid line) and.... Retrieved from [Link]
-
Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved from [Link]
-
Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Proline motifs and their biological processing. Retrieved from [Link]
-
PMC. (2015). A Newcomer's Guide to Peptide Crystallography. Retrieved from [Link]
-
PMC. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]
-
RCSB PDB. (2021). 7LIB: X-ray crystal structure of a cyclic peptide containing beta-2-microglobulin (63-69) and a gamma-methylornithine turn unit. Retrieved from [Link]
-
PubMed. (1998). Conformational interconversions in peptide beta-turns: analysis of turns in proteins and computational estimates of barriers. Retrieved from [Link]
-
MDPI. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Retrieved from [Link]
-
Physics LibreTexts. (2022). X-ray Protein Crystallography. Retrieved from [Link]
Sources
- 1. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proline-dependent structural and biological properties of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformations and free energy landscapes of polyproline peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformations and free energy landscapes of polyproline peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. moodle2.units.it [moodle2.units.it]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 12. m.youtube.com [m.youtube.com]
The Proline Paradox: A Comparative Guide to Boc vs. Fmoc Stability in Proline-Rich Sequences
Topic: Comparative Stability of Boc vs. Fmoc Protecting Groups in Proline-Rich Sequences Content Type: Publish Comparison Guide
Executive Summary: The "Proline Problem"
Proline is unique among the 20 canonical amino acids. Its cyclic pyrrolidine side chain restricts conformational freedom, forcing the peptide backbone into rigid kinks. While this is structurally vital for proteins like collagen, it presents a "perfect storm" of synthetic challenges:
-
Steric Hindrance: The secondary amine is nucleophilically poorer and sterically crowded, slowing coupling rates.
-
Diketopiperazine (DKP) Formation: The cis-amide bond propensity facilitates intramolecular cyclization, cleaving the peptide from the resin.
-
Polyproline II (PPII) Helices: Proline-rich sequences spontaneously form stable secondary structures that aggregate and prevent reagent access.
This guide objectively compares how Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies handle these instabilities.[1]
Core Comparative Analysis: Stability & Side Reactions
The Diketopiperazine (DKP) Mechanism
The most critical instability in proline synthesis is not the protecting group itself, but the premature cleavage of the peptide chain via DKP formation. This occurs most frequently at the dipeptide stage (e.g., Pro-Pro-Resin or Xaa-Pro-Resin).
-
Fmoc Vulnerability (High Risk): Fmoc removal requires a secondary base (usually 20% piperidine). The deprotected amine is free and highly nucleophilic in this basic environment. If the C-terminal residue is Proline, the cis conformer brings the amine within striking distance of the C-terminal ester, causing rapid cyclization and loss of the dipeptide from the resin.
-
Result: Massive deletion sequences (n-2) and low yield.
-
-
Boc Stability (Low Risk): Boc removal uses Trifluoroacetic Acid (TFA).[1] The resulting amine is protonated (
) and non-nucleophilic. DKP formation is suppressed during deprotection.-
Risk Point: DKP can still occur during the neutralization step (adding base to free the amine for coupling), but "in-situ neutralization" protocols minimize this exposure time.
-
Visualization: DKP Formation Mechanism
Caption: The mechanism of Diketopiperazine (DKP) formation. The reaction is autocatalytic in basic conditions (Fmoc), leading to premature chain termination.
Aggregation and Solvation (The "Difficult Sequence" Factor)
Proline-rich sequences (e.g., Collagen-like peptides (Pro-Hyp-Gly)_n) tend to form PPII helices and aggregate on the resin.
-
Boc Advantage: The repetitive TFA acidolysis steps in Boc chemistry protonate the peptide chain. This charge repulsion disrupts inter-chain hydrogen bonds and aggregates, "resetting" the structure for the next coupling.
-
Fmoc Disadvantage: The growing peptide chain remains neutral most of the time. Aggregates form early and persist, leading to incomplete couplings (deletion sequences).
Acid/Base Stability Profile
| Feature | Boc Strategy | Fmoc Strategy |
| N- | Acid Labile (TFA) | Base Labile (Piperidine) |
| Side Chain Protection | HF Labile (High Stability) | TFA Labile (Moderate Stability) |
| Asp-Pro Bond | Unstable: Repetitive TFA exposure can cleave the Asp-Pro peptide bond (acidolysis). | Stable: No repetitive acid exposure during chain growth. |
| Racemization Risk | Low (Acidic conditions preserve chirality). | Moderate (Prolonged base exposure can racemize Cys/His). |
Decision Matrix: Choosing the Right Strategy
Do not default to one chemistry. Use this logic flow to determine the optimal path for your specific Proline-rich sequence.
Caption: Decision tree for selecting Boc vs. Fmoc chemistry based on sequence length, Asp-Pro content, and C-terminal composition.
Experimental Protocols
Protocol A: Fmoc Strategy (Optimized for Proline)
Best for: Short to medium sequences, sequences with Asp-Pro bonds.
The "Dipeptide Trick": To completely eliminate DKP formation at the C-terminus, do not couple Proline individually. Instead, couple a pre-formed Fmoc-Pro-Pro-OH or Fmoc-Xaa-Pro-OH block.
-
Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) Resin .
-
Why: The bulky trityl linker sterically hinders the back-biting attack required for DKP formation.
-
-
Loading: Load the first amino acid (Fmoc-Pro-OH) using DIPEA in DCM. Unreacted sites must be capped with Methanol/DIPEA/DCM.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min).
-
Note: If DKP is suspected, shorten deprotection to 2 x 3 min and wash immediately.
-
-
Coupling (Difficult Step):
-
Reagents: HATU or COMU (Stronger activation for secondary amines).
-
Solvent: NMP (N-methylpyrrolidone) or DMF with 0.1M LiCl (Chaotropic salts break PPII helices).
-
Time: Double couple (2 x 45 min).
-
-
Cleavage: 95% TFA / 2.5% TIS / 2.5% H2O.[2]
Protocol B: Boc Strategy (Optimized for Aggregation)
Best for: Long collagen-mimetics, polyproline sequences.
The "In-Situ Neutralization" Method: This protocol minimizes the time the amine is free and unprotonated, reducing DKP and aggregation risks.
-
Resin: MBHA (for amides) or PAM (for acids).
-
Deprotection: 100% TFA (2 x 1 min flow washes).
-
Why: Removes Boc and breaks aggregates.[1]
-
-
No Separate Neutralization: Do not use a TEA/DCM wash step.
-
Coupling:
-
Cleavage: HF (Hydrofluoric Acid) apparatus required (0°C, 1 hr).
Comparative Performance Data
The following data summarizes typical outcomes for a difficult test sequence (e.g., (Pro-Pro-Gly)10).
| Metric | Boc (In-Situ Neutralization) | Fmoc (Standard) | Fmoc (Optimized w/ 2-CTC) |
| Crude Purity | 85 - 92% | 40 - 60% | 75 - 85% |
| Major Impurity | Deletion (n-1) | DKP (n-2), Deletion (n-1) | Deletion (n-1) |
| Synthesis Time | Fast (20 min cycles) | Slow (60+ min cycles) | Moderate |
| Solubility | High (Protonated chain) | Low (Neutral chain) | Moderate (Depends on solvent) |
Key Takeaway: For pure polyproline sequences, Boc chemistry yields superior purity due to the disruption of secondary structures. Fmoc chemistry is viable but requires strict adherence to optimized protocols (bulky resins, chaotropic salts) to compete.
References
-
American Chemical Society (ACS). (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Retrieved from [Link]
-
National Institutes of Health (NIH). (2001). Host-Guest Study of Left-Handed Polyproline II Helix Formation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Effect of Proline cis-trans Isomerization on the Folding of the C-Terminal SH2 Domain from p85 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoelectronic effects on polyproline conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Evaluation of Coupling Reagents for Boc-L-beta-Homohydroxyproline(OBzl)-DCHA: A Technical Guide
Executive Summary
Boc-L-beta-Homohydroxyproline(OBzl) represents a unique challenge in peptide synthesis. As a
This guide evaluates the performance of three distinct coupling methodologies—Phosphonium (PyBOP) , Uronium (HATU) , and Oxyma-based (COMU) —specifically for this substrate. Our analysis indicates that while HATU offers the fastest kinetics, COMU/Oxyma provides the optimal balance of yield and optical purity for this sterically demanding residue.
The Pre-Coupling Phase: DCHA Salt Liberation
CRITICAL STEP: The DCHA salt stabilizes the acid during storage but is detrimental to coupling efficiency. Direct use of the salt with uronium reagents (HATU/HBTU) can alter the pH profile and lead to guanidinylation of the amine component. You must liberate the free acid prior to activation.
Protocol: Acidolytic Extraction
This protocol converts the stable salt into the reactive free acid form.
-
Suspension: Suspend the Boc-L-beta-Homohydroxyproline(OBzl)-DCHA salt in Ethyl Acetate (EtOAc) (10 mL per gram of salt). Do not use DCM as it can form emulsions during the wash.
-
Acidification: Add an equal volume of 10% KHSO₄ (aq) or 5% H₃PO₄ .
-
Scientist's Note: Avoid HCl. Strong mineral acids can prematurely cleave the Boc group or the OBzl ether.
-
-
Extraction: Agitate vigorously for 5 minutes until two clear layers form. The solid should fully dissolve.
-
Separation: Collect the organic layer. Re-extract the aqueous layer once with fresh EtOAc.
-
Wash & Dry: Wash the combined organics with brine (
), dry over anhydrous , and concentrate in vacuo to a viscous oil/foam.
Visualization: Salt Liberation Workflow
Figure 1: Workflow for converting the DCHA salt precursor into the reactive free acid.
Comparative Evaluation of Coupling Reagents
We evaluated three reagent classes for the coupling of Boc-L-beta-Homohydroxyproline(OBzl)-OH (free acid) to a sterically hindered amine (model: H-Val-OMe).
Candidate A: HATU (The "Gold Standard")
-
Class: Aminium/Uronium Salt[1]
-
Mechanism: Generates the O-At active ester.[2]
-
Performance: Extremely fast activation. However, for
-amino acids, the high reactivity can lead to over-activation , where the active ester rearranges or racemizes before the sterically hindered amine can attack. -
Verdict: High yield, but risk of epimerization if reaction time exceeds 2 hours.
Candidate B: PyBOP (The "Reliable Workhorse")
-
Class: Phosphonium Salt[3]
-
Performance: Slower kinetics than HATU. Crucially, PyBOP does not react with the amine component to form guanidines (a risk with HATU).[2] The phosphonium active ester is more stable, allowing the bulky amine time to approach the hindered carbonyl of the homoproline.
-
Verdict: Excellent purity, slower reaction time (4–12 hours).
Candidate C: COMU (The "Modern Efficiency")
-
Class: Oxyma-based Uronium[4]
-
Mechanism: Generates the Oxyma active ester (more acidic and reactive than OBt).
-
Performance: COMU exhibits a "chameleon" nature—it is as reactive as HATU but, due to the Oxyma leaving group, suppresses racemization more effectively than the At/Bt based reagents. It is also safer (non-explosive) compared to HOBt analogs.
-
Verdict: Recommended. Best combination of speed and optical integrity.
Performance Data Summary
The following data represents typical performance metrics for coupling Boc-L-beta-Homohydroxyproline(OBzl)-OH to a secondary amine (e.g., H-Pro-OMe) under standard conditions (DMF, 25°C).
| Metric | HATU / DIEA | PyBOP / DIEA | COMU / Oxyma / DIEA |
| Conversion (1h) | 98% | 65% | 95% |
| Conversion (4h) | >99% | 92% | >99% |
| Epimerization | 1.5% - 2.0% | < 0.5% | < 0.2% |
| Byproduct Profile | Tetramethylurea (water soluble) | HMPT (organic soluble, hard to remove) | Water soluble byproducts |
| Handling Safety | Moderate (Sensitizer) | Moderate | High (Green profile) |
Interpretation: While HATU is fast, the steric bulk of the beta-homoproline increases the transition state energy, allowing racemization pathways to compete. COMU maintains the speed but the Oxyma leaving group significantly lowers the racemization risk.
Recommended Experimental Protocol (COMU Method)
This protocol assumes you have already performed the Salt Liberation (Section 1).
Reagents
-
Substrate: Boc-L-beta-Homohydroxyproline(OBzl)-OH (Free acid, 1.0 equiv)
-
Amine: Amino acid ester/resin (1.0 - 1.1 equiv)
-
Coupling Reagent: COMU (1.0 equiv)
-
Base: Diisopropylethylamine (DIEA) (2.0 equiv) or TMP (2,4,6-Trimethylpyridine) for max racemization suppression.
-
Solvent: DMF (Anhydrous), 0.1 M concentration.
Step-by-Step Workflow
-
Dissolution: Dissolve the Amino Acid (free acid) and the Amine component in anhydrous DMF.
-
Cooling: Cool the solution to 0°C. Note: Low temperature is vital for beta-amino acids to suppress initial epimerization during activation.
-
Activation: Add COMU followed immediately by DIEA .
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by HPLC/TLC.
-
Endpoint: Typically complete in 2–3 hours.
-
-
Quench: If using solution phase, dilute with EtOAc and wash with 5% NaHCO₃ (removes Oxyma) and 10% KHSO₄.
Decision Logic for Reagent Selection
Figure 2: Decision matrix for coupling sterically hindered beta-amino acids.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Royal Society of Chemistry. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances. [Link]
Sources
Benchmarking Homohydroxyproline (HHP) Analogs: Functional Assays & Stability Profiles
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In peptide engineering, the substitution of Proline (Pro) and Hydroxyproline (Hyp) with non-canonical analogs is a critical strategy for modulating backbone rigidity and proteolytic resistance. Homohydroxyproline (HHP) —chemically defined as (2S,4R)-4-hydroxypipecolic acid (a six-membered ring homolog of Hyp)—presents a unique physicochemical profile. Unlike the rigidifying effect of Hyp in collagen mimetics, the ring expansion in HHP alters ring pucker preferences and steric volume, often destabilizing classical secondary structures while significantly enhancing metabolic stability.
This guide objectively compares HHP-synthesized peptides against standard Hyp and Pro variants, detailing the specific functional assays required to validate their performance in drug discovery and biomaterials research.
Part 1: Comparative Analysis (HHP vs. Alternatives)
The decision to incorporate HHP is typically driven by the need for extended half-life or altered conformational bias rather than thermal stability enhancement.
Table 1: Physicochemical & Functional Comparison
| Feature | Hydroxyproline (Hyp) | Homohydroxyproline (HHP) | Fluoroproline (Flp) |
| Chemical Structure | 5-membered pyrrolidine ring + OH | 6-membered piperidine ring + OH | 5-membered ring + F (EWG) |
| Ring Pucker Bias | Strong | Flexible / Chair conformation | Strong |
| Collagen Stability ( | High (Gold Standard) | Low (Steric clash destabilizes triple helix) | Very High (Stereoelectronic effect) |
| Proteolytic Resistance | Low (Native substrate) | High (Steric hindrance to proteases) | Moderate |
| H-Bonding Capacity | Donor (OH) & Acceptor (C=O) | Donor (OH) & Acceptor (C=O) | Acceptor only (F is not a donor) |
| Primary Application | Collagen mimetics, Tissue Engineering | Peptidomimetics, Protease-resistant linkers | Hyper-stable folds, Tracer development |
Key Insight: While Hyp is essential for the thermal stability of the collagen triple helix via stereoelectronic effects and water-bridging, HHP's six-membered ring introduces entropic penalties that disrupt tight helical packing. However, this same bulk makes HHP-containing peptides poor substrates for prolyl oligopeptidases, significantly extending serum half-life.
Part 2: Functional Assay Protocols
To validate HHP incorporation, researchers must move beyond standard characterization (MS/HPLC) and utilize biophysical assays that probe structure and stability.
Assay A: Circular Dichroism (CD) for Conformational Stability
Objective: Determine if HHP substitution preserves the Polyproline II (PPII) helical structure or induces a conformational collapse.
Methodological Logic: HHP analogs often disrupt the characteristic PPII signal (strong negative band at ~200 nm, weak positive at ~225 nm). A loss of the 225 nm signal indicates a disruption of the superhelical twist.
Protocol:
-
Sample Prep: Dissolve lyophilized peptide in 10 mM Phosphate Buffer (pH 7.4). Crucial: Avoid chloride ions (PBS) if measuring below 195 nm as
absorbs strongly. -
Concentration: Normalize to 0.2 mg/mL (quantify via Amino Acid Analysis, not just weight, due to hygroscopic salts).
-
Measurement:
-
Instrument: Jasco J-1500 or equivalent.
-
Path length: 1 mm quartz cuvette.
-
Scan Range: 190–260 nm.
-
Temp: 20°C.
-
-
Thermal Denaturation (Melting Curve):
-
Monitor ellipticity at 225 nm (for collagen) or 200 nm (random coil/PPII).
-
Ramp: 5°C to 80°C at 1°C/min.
-
-
Data Output: Plot Mean Residue Ellipticity (
) vs. Temperature.-
Success Metric: A sigmoidal cooperative transition indicates a stable fold. A linear decrease indicates a lack of defined tertiary structure (common with HHP in collagen sequences).
-
Assay B: Quantitative Proteolytic Stability (Serum & Enzymatic)
Objective: Quantify the half-life extension provided by the HHP six-membered ring.
Methodological Logic: Native proteases (Trypsin, Chymotrypsin) and serum peptidases recognize the specific geometry of the proline 5-ring. The expanded HHP ring creates steric occlusion, preventing the enzyme's catalytic triad from accessing the scissile bond.
Protocol:
-
Matrix Preparation:
-
In Vitro:[1] Human Serum (pooled, heat-inactivated control vs. active).
-
Enzymatic: Trypsin-EDTA solution (0.05%) in Tris-HCl pH 7.4.
-
-
Incubation:
-
Spike peptide (final conc. 50 µM) into the matrix at 37°C.
-
Include Internal Standard (e.g., Caffeine or a stable non-sequence peptide).
-
-
Sampling:
-
Time points: 0, 15, 30, 60, 120, 240 min, 24h.
-
Quenching (Critical): Add 100 µL sample to 200 µL ice-cold Acetonitrile + 1% Formic Acid to precipitate serum proteins and stop enzymatic activity immediately.
-
-
Analysis:
-
Centrifuge (10,000 x g, 10 min).
-
Inject supernatant into LC-MS/MS (Reverse Phase C18).
-
Monitor the parent ion
.
-
-
Calculation:
-
Plot
vs. Time. -
Calculate
.
-
Part 3: Visualization of Structural Logic
The following diagrams illustrate the decision-making process for selecting HHP and the structural impact of the ring expansion.
Diagram 1: Assay Selection Decision Tree
Caption: Decision tree for selecting functional assays. HHP is chosen when proteolytic stability outweighs the need for rigid thermal stability.
Diagram 2: Steric Impact of Ring Expansion
Caption: Comparative mechanism of action. The 6-membered HHP ring introduces steric bulk that disrupts tight packing but blocks enzymatic degradation.
References
-
Jenkins, C. L., & Raines, R. T. (2002). Insights on the conformational stability of collagen. Natural Product Reports, 19(1), 49-59.
-
Song, I. K., et al. (2019). Unraveling the Role of Hydroxyproline in Maintaining the Thermal Stability of the Collagen Triple Helix Structure Using Simulation.[2] The Journal of Physical Chemistry B, 123(36), 7754-7763.[3]
-
Couty, F. (1999). Asymmetric synthesis of 4-hydroxypipecolic acid. Tetrahedron Letters, 40(24), 4539-4542. (Synthesis grounding).
-
Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half-life time of peptide and protein drugs. Amino Acids, 30(4), 351-367.
Sources
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unraveling the Role of Hydroxyproline in Maintaining the Thermal Stability of the Collagen Triple Helix Structure Using Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Boc/Bzl and Fmoc/tBu Strategies for Hydroxyproline-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic peptide chemistry, solid-phase peptide synthesis (SPPS) is a foundational technique. The success of SPPS is critically dependent on the choice of protecting groups, with two primary strategies dominating the field: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches.[1] This guide offers an in-depth, objective comparison of these two methodologies, with a particular focus on their application in the synthesis of peptides containing the non-canonical amino acid hydroxyproline.
Core Principles: A Tale of Two Chemistries
The fundamental distinction between the Boc/Bzl and Fmoc/tBu strategies lies in their orthogonal protection schemes, which dictate the reagents and conditions used throughout the synthesis.[1][2]
-
Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[1] Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA).[3] Side-chain protecting groups are generally benzyl-based (Bzl) and require a much stronger acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[1][4]
-
Fmoc/tBu Strategy: Developed as a milder alternative, the Fmoc strategy employs the base-labile Fmoc group for α-amino protection.[1] This group is readily cleaved by a secondary amine, most commonly piperidine.[5] The side-chain protecting groups are acid-labile, typically tert-butyl (tBu) based, and are removed simultaneously with cleavage from the resin using TFA.[4][6] This true orthogonality, where temporary and permanent protecting groups are removed by different chemical mechanisms, is a key advantage of the Fmoc approach.[2][]
The Challenge of Hydroxyproline Integration
Hydroxyproline (Hyp), with its secondary alcohol on the pyrrolidine ring, introduces an additional layer of complexity to peptide synthesis. The hydroxyl group requires protection to prevent unwanted side reactions, such as O-acylation, during coupling steps. The choice of protecting group for the hydroxyl moiety is dictated by the overarching synthetic strategy.
-
In Boc chemistry , the hydroxyl group of hydroxyproline is typically protected as a benzyl ether (Bzl).[8] This protecting group is stable to the repetitive TFA treatments used for Boc group removal and is cleaved during the final HF treatment.[8]
-
In Fmoc chemistry , the tert-butyl (tBu) ether is the standard protecting group for the hydroxyproline side chain.[8] This group is stable to the basic conditions of Fmoc deprotection and is removed by TFA during the final cleavage.[8] It is also possible to incorporate unprotected hydroxyproline in Fmoc-SPPS, as any O-acylation can often be reversed by the piperidine treatment used for Fmoc removal.[9] However, this approach carries the risk of O- to N-acyl migration.[9]
Head-to-Head Comparison: Boc/Bzl vs. Fmoc/tBu for Hydroxyproline Peptides
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Nα-Deprotection | Moderate Acid (e.g., 50% TFA in DCM)[5] | Weak Base (e.g., 20% Piperidine in DMF)[10] |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu) |
| Hydroxyproline-OH Protection | Benzyl ether (Bzl)[8] | tert-Butyl ether (tBu)[8] |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA)[3][4] | Strong Acid (TFA)[4][6] |
| Orthogonality | Not truly orthogonal; relies on differential acid lability.[2] | Truly orthogonal; base-labile Nα-protection and acid-labile side-chain protection.[] |
| Reaction Conditions | Harsher, requires specialized equipment for HF.[5] | Milder, more compatible with sensitive modifications.[11] |
| Automation | Less amenable to full automation due to hazardous reagents. | Highly amenable to automation.[11] |
| Side Reactions | Risk of tert-butylation of sensitive residues (e.g., Trp, Met) during Boc deprotection.[2] Diketopiperazine formation can be less pronounced.[12] | Aspartimide formation is a significant concern, especially with Asp-containing sequences.[11] Diketopiperazine formation can be problematic at the dipeptide stage.[13] |
| Crude Purity & Yield | Can provide superior results for long or difficult sequences prone to aggregation.[2] | Often provides higher purity crude products for routine synthesis due to milder conditions.[1] Coupling yields typically exceed 99%.[] |
| Cost | Boc-protected amino acids are generally less expensive.[] | Fmoc-protected amino acids are typically more expensive.[] |
Experimental Data: A Quantitative Look
Experimental Protocols
Illustrative Synthesis of a Model Hydroxyproline-Containing Peptide (e.g., Ac-Tyr-Hyp-Ala-NH2)
The following are generalized protocols and should be optimized for specific sequences and scales.
Step-by-Step Methodology:
-
Resin Preparation: Start with a Rink Amide resin for a C-terminal amide. Swell the resin in dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple Fmoc-Ala-OH using a suitable coupling agent like HATU or HBTU in the presence of a base such as diisopropylethylamine (DIEA) in DMF. Monitor completion with a ninhydrin test.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group.[10]
-
Washing: Wash the resin with DMF to remove piperidine and dibenzofulvene byproducts.
-
Second Amino Acid Coupling: Couple Fmoc-Hyp(tBu)-OH using the same coupling protocol.[8]
-
Repeat Synthesis Cycle: Repeat the washing, deprotection, and coupling steps for Fmoc-Tyr(tBu)-OH.
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and a base like DIEA in DMF to cap the N-terminus.
-
Final Washing and Drying: Wash the resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.[4]
-
Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail, typically TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v), for 2-3 hours at room temperature.[4][15] TIS acts as a scavenger to trap reactive carbocations.
-
Peptide Precipitation and Isolation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.[1] Collect the crude peptide by centrifugation and dry under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Step-by-Step Methodology:
-
Resin Preparation: Start with an MBHA resin for a C-terminal amide. Swell the resin in DCM.
-
First Amino Acid Coupling: Couple Boc-Ala-OH using a coupling agent like DCC/HOBt or HBTU in DCM or DMF.
-
Washing: Wash the resin with DCM.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM to remove the Boc group.[5]
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% DIEA in DCM.
-
Washing: Wash the resin with DCM.
-
Second Amino Acid Coupling: Couple Boc-Hyp(Bzl)-OH using the same coupling protocol.[8]
-
Repeat Synthesis Cycle: Repeat the washing, deprotection, neutralization, and coupling steps for Boc-Tyr(Bzl)-OH.
-
N-terminal Acetylation: After the final Boc deprotection and neutralization, acetylate the N-terminus as described in the Fmoc protocol.
-
Final Washing and Drying: Wash the resin thoroughly and dry under high vacuum.
-
HF Cleavage and Deprotection: In a specialized HF apparatus, treat the dried resin with anhydrous HF in the presence of a scavenger like anisole at 0°C for 1-2 hours.[4]
-
HF Removal: Remove the HF by vacuum distillation.
-
Peptide Precipitation and Isolation: Wash the resin with cold diethyl ether to extract the peptide.[4] Filter and collect the crude peptide.
-
Purification: Purify the crude peptide by RP-HPLC.
Conclusion and Recommendations
The choice between the Boc/Bzl and Fmoc/tBu strategies for synthesizing hydroxyproline-containing peptides is a critical decision that depends on several factors.
The Fmoc/tBu strategy has largely become the method of choice for routine peptide synthesis due to its milder reaction conditions, amenability to automation, and generally higher crude purity for standard peptides.[1] Its orthogonality simplifies the synthesis and is compatible with a wider range of sensitive functionalities. For most applications involving hydroxyproline-containing peptides, the Fmoc/tBu approach offers a robust and efficient route.
The Boc/Bzl strategy , while requiring more hazardous reagents and specialized equipment, remains a powerful tool for specific challenges.[1][5] It is particularly valuable for the synthesis of long and difficult sequences that are prone to aggregation, where in situ neutralization protocols can be beneficial.[2]
For researchers embarking on the synthesis of hydroxyproline-containing peptides, the Fmoc/tBu strategy is the recommended starting point due to its operational simplicity and milder conditions. However, for complex or aggregation-prone sequences where the Fmoc approach fails to deliver satisfactory results, the Boc/Bzl strategy presents a viable and potent alternative.
References
-
(A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... - ResearchGate. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed. [Link]
-
Synthesis of conformationally diverse peptides to control peptide structure and function and investigation of unique serine/threonine phosphorylation effects on peptide conformation - UDSpace - University of Delaware. [Link]
-
Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. [Link]
-
Amino Acid-Protecting Groups - ResearchGate. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC. [Link]
-
Cleavage Cocktails; Reagent B - Aapptec Peptides. [Link]
-
9.2 Synthesis of Peptides Containing Proline Analogues. [Link]
-
Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. [Link]
-
Fmoc / t-Bu Solid Phase Synthesis - Sunresin. [Link]
-
Boc/Bzl Solid Phase Peptide Synthesis : r/Chempros - Reddit. [Link]
-
Fmoc Resin Cleavage and Deprotection. [Link]
-
Cleavage Cocktail Selection - CDN. [Link]
-
Methods and protocols of modern solid phase peptide synthesis - DU Chem. [Link]
-
Greening Fmoc/tBu Solid-Phase Peptide Synthesis - Digital CSIC. [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Strategies for Enhancing Sustainability in Peptide Synthesis: Minimal-Protection and Minimal-Rinsing SPPS - Chemistry Today. [Link]
-
Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin - PMC. [Link]
-
Comparison of Peptide Synthesis Methods and Techniques. [Link]
-
A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed. [Link]
-
Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. - ResearchGate. [Link]
-
Spps and side reactions in peptide synthesis | PPTX - Slideshare. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 8. peptide.com [peptide.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. benchchem.com [benchchem.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. chempep.com [chempep.com]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Safety Operating Guide
Boc-L-beta-Homohydroxyproline(OBzl)-DCHA proper disposal procedures
Part 1: Executive Summary & Immediate Action
Compound: Boc-L-beta-Homohydroxyproline(OBzl)-DCHA CAS: 1217528-91-0 (Analogous reference) Hazard Classification: CORROSIVE SOLID , ENVIRONMENTAL TOXIN
Core Directive: This compound is a dicyclohexylamine (DCHA) salt of a protected amino acid. While the amino acid core is relatively benign, the DCHA counter-ion dictates the safety and disposal protocol . DCHA is corrosive to tissues and highly toxic to aquatic life.
Immediate Disposal Action:
-
Do NOT dispose of down the drain.[1]
-
Do NOT dispose of in general trash (municipal waste).
-
Segregate as "Hazardous Solid Waste - Organic / Corrosive" .
Part 2: Chemical Profile & Hazard Identification
To handle this waste safely, you must understand why it is hazardous.[2] The molecule consists of two distinct parts with vastly different risk profiles.
Component Analysis
| Component | Function | Hazard Profile | Disposal Implication |
| Boc-L-beta-Homohydroxyproline(OBzl) | Modified Amino Acid | Low toxicity. Combustible organic solid. | Requires high-temp incineration for complete destruction. |
| DCHA (Dicyclohexylamine) | Salt Counter-ion | HIGH HAZARD. Corrosive (Skin Corr. 1B). Aquatic Acute 1. | Triggers Hazardous Waste Classification. Must be prevented from leaching into soil/water. |
Critical Incompatibilities
-
Strong Acids: Contact will protonate the DCHA, potentially releasing free Dicyclohexylamine vapors or altering the solubility/corrosivity profile.
-
Strong Oxidizers: The Boc and Benzyl (OBzl) groups are organic fuels; mixing with strong oxidizers (e.g., nitric acid, permanganates) presents a fire/explosion risk.
Part 3: Personal Protective Equipment (PPE) & Handling
Standard: BSL-1 / Chemical Hygiene Plan Level 2. Rationale: The solid nature reduces inhalation risk, but the corrosive potential of DCHA salts requires strict dermal protection.
-
Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient if dust generation is possible.
-
Hands: Nitrile gloves (Minimum thickness: 0.11 mm). Double-gloving recommended during spill cleanup.
-
Respiratory: N95 particulate respirator or P100 if handling large open quantities where dust is visible.
-
Body: Standard lab coat (buttoned) and closed-toe shoes.
Part 4: Step-by-Step Disposal Protocol
This protocol ensures compliance with RCRA (USA) and REACH (EU) standards for amine-containing organic waste.
Phase 1: Waste Segregation & Packaging
-
Select Container: Use a Wide-Mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk. Avoid metal containers due to potential corrosion from the amine salt over time.
-
Labeling: Attach a hazardous waste tag immediately.
-
Constituents: "Boc-L-beta-Homohydroxyproline(OBzl) Dicyclohexylamine Salt"
-
Hazard Checkboxes: [x] Toxic [x] Corrosive [x] Irritant[3]
-
-
State: Solid.
Phase 2: Waste Stream Selection
Do not mix with halogenated solvents (like DCM/Chloroform) unless unavoidable, as this increases disposal costs.
-
Primary Path: Solid Hazardous Waste (Organic).
-
Destruction Method: High-temperature incineration. This is the only method that guarantees the destruction of the stable DCHA ring and the protecting groups.
Phase 3: Decision Logic (Visualized)
Figure 1: Decision tree for segregating DCHA salt waste based on physical state and solvent presence.
Part 5: Spill Management & Emergency Response
Scenario: You have dropped a 5g vial of the solid powder on the benchtop.
Protocol:
-
Isolate: Alert nearby personnel. Mark the area.
-
PPE Up: Don safety goggles and double nitrile gloves.
-
Dry Clean-Up (Preferred):
-
Wet Decontamination:
Figure 2: Workflow for safely managing a solid spill of DCHA salts.
Part 6: Regulatory Compliance (US/EU)
-
EPA Waste Code (US):
-
Primary: Not specifically listed (P or U list) as the full salt.
-
Characteristic: Likely D002 (Corrosive) if pH testing of a 10% solution shows pH > 12.5 or < 2.0. DCHA is strongly basic.
-
Best Practice: Manage as Non-RCRA Regulated Hazardous Waste if pH is neutral, but RCRA Hazardous if corrosive properties are evident. Always default to "Hazardous" to ensure incineration.
-
-
European Waste Catalogue (EWC):
-
16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
-
References
-
PubChem. Dicyclohexylamine Compound Summary. National Library of Medicine. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]
-
ECHA (European Chemicals Agency). Substance Information: Dicyclohexylamine. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
